molecular formula C8H10N2O2 B046092 Ethyl 5-aminopicolinate CAS No. 119830-47-6

Ethyl 5-aminopicolinate

Cat. No.: B046092
CAS No.: 119830-47-6
M. Wt: 166.18 g/mol
InChI Key: JOUCUZXFDZISMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-aminopicolinate is a high-purity chemical intermediate of significant importance in pharmaceutical research and heterocyclic chemistry. Its structure incorporates both an ester group and an aromatic amine on a pyridine ring, making it a versatile synthon for the construction of diverse molecular libraries. The primary research application of this compound is as a key building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active small molecules. The 5-amino group serves as an excellent handle for amide bond formation or nucleophilic aromatic substitution, allowing for the introduction of various substituents. Concurrently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides or hydroxamic acids. This bifunctionality enables researchers to efficiently generate a wide array of picolinamide and picolinic acid derivatives. Its specific research value lies in its role in structure-activity relationship (SAR) studies and lead optimization campaigns, where it is used to explore interactions with enzyme active sites and improve the potency and selectivity of drug candidates. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUCUZXFDZISMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550450
Record name Ethyl 5-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119830-47-6
Record name Ethyl 5-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-aminopyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 5-Aminopicolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119830-47-6

This technical guide provides an in-depth overview of Ethyl 5-aminopicolinate, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and visualizations to support its application in the laboratory.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by an amino group at the 5-position and an ethyl ester at the 2-position. These functional groups make it a versatile reagent for the synthesis of more complex heterocyclic systems. Its properties are summarized in the tables below.

General and Physical Data
PropertyValueReference
CAS Number 119830-47-6[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Brown solid[1]
Melting Point 130-133 °C[1]
Boiling Point 340.8 °C at 760 mmHg
Purity Typically ≥97%[1]
Storage Keep in a dark place, sealed in dry conditions, at 4 to 8 °C.[1]
Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.40-8.46m3HAromatic protons
~8.15d1HAromatic proton
~4.30-4.40q2H-OCH₂CH₃
~1.30-1.40t3H-OCH₂CH₃
~4.00-4.20br s2H-NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~150-155Aromatic C-N
~140-145Aromatic C-NH₂
~120-135Aromatic C-H
~60-65-OCH₂CH₃
~14-15-OCH₂CH₃

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)

Mass Spectrometry (MS)

m/zInterpretation
166.07[M]⁺ (Molecular Ion)
138.07[M - C₂H₄]⁺
121.05[M - OCH₂CH₃]⁺
93.06[M - COOCH₂CH₃]⁺

Experimental Protocols

This compound is a valuable starting material for the synthesis of various pharmaceutical intermediates. Below is a representative experimental protocol for its use in a nucleophilic aromatic substitution reaction.

Synthesis of Ethyl 5-((2-chloro-5-methyl-3-nitropyridin-4-yl)amino)picolinate

This procedure is adapted from a patented synthetic route.

Materials:

  • This compound (14.0 g, 84.2 mmol)

  • 2-chloro-5-methyl-3-nitropyridine (17.4 g, 101 mmol)

  • An appropriate solvent (e.g., DMF or DMSO)

  • A non-nucleophilic base (e.g., Diisopropylethylamine)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the non-nucleophilic base (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-chloro-5-methyl-3-nitropyridine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound as a yellow solid.

Expected ¹H NMR data for the product: δ 10.22 (s, 1H), 8.94 (d, 1H), 8.46-8.40 (m, 3H), 8.15 (d, 1H).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Ethyl 5-((2-chloro-5-methyl-3-nitropyridin-4-yl)amino)picolinate.

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Final Product A This compound C Dissolve in Solvent + Base A->C B 2-chloro-5-methyl-3-nitropyridine D Add Second Reactant B->D C->D E Heat & Monitor D->E F Quench with Water E->F G Extraction F->G H Purification (Column Chromatography) G->H I Ethyl 5-((2-chloro-5-methyl-3-nitropyridin-4-yl)amino)picolinate H->I

A flowchart of the synthetic procedure.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a valuable scaffold for generating compound libraries for high-throughput screening. The pyridine core is a common motif in many approved drugs, and the amino and ester groups provide convenient handles for further chemical elaboration.

Logical Relationship in Scaffold Elaboration

The following diagram illustrates the logical relationship of how this compound can be utilized as a starting point for creating diverse chemical entities.

G Scaffold Elaboration Pathways cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions cluster_products Diverse Scaffolds start This compound A1 Amide Formation start->A1 A2 Sulfonamide Formation start->A2 A3 Reductive Amination start->A3 A4 Buchwald-Hartwig Coupling start->A4 E1 Amide Formation (with amines) start->E1 E2 Hydrolysis to Carboxylic Acid start->E2 E3 Reduction to Alcohol start->E3 P Novel Bioactive Compound Library A1->P A2->P A3->P A4->P E1->P E2->E1 via acid chloride E3->P

Potential synthetic pathways from this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-Depth Technical Guide to Ethyl 5-Aminopicolinate: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminopicolinate is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure presents a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, with a focus on its role as a building block in the development of novel bioactive compounds.

Physicochemical Properties

This compound, with the molecular formula C₈H₁₀N₂O₂, has a molecular weight of 166.18 g/mol .[1] This compound is typically a solid at room temperature and requires storage at 4°C, protected from light. Key identifiers and properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular Weight 166.18 g/mol [1]
Molecular Formula C₈H₁₀N₂O₂[1]
CAS Number 119830-47-6[1]
Boiling Point 340.8 °C at 760 mmHg
Physical Form Solid
IUPAC Name ethyl 5-aminopyridine-2-carboxylate
InChI Key JOUCUZXFDZISMW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)c1ccc(nc1)N

Synthesis and Spectroscopic Characterization

G cluster_0 Synthetic Pathway Start Ethyl 5-nitropicolinate Reagent Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Start->Reagent Reduction Product This compound Reagent->Product

Caption: A generalized synthetic workflow for the preparation of this compound.

Experimental Protocol: Reduction of Ethyl 5-nitropicolinate (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for the reduction of nitroarenes to anilines.

Materials:

  • Ethyl 5-nitropicolinate

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

  • Hydrogen gas supply (if using Pd/C)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve Ethyl 5-nitropicolinate in a suitable solvent such as ethanol in a round-bottom flask.

  • Catalytic Hydrogenation (Method A):

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Fit the flask with a hydrogen balloon or connect to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).

  • Chemical Reduction (Method B):

    • Alternatively, add an excess of SnCl₂ to the solution.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (for Method A) or quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic (for Method B).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Predicted)

Although specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (CDCl₃, predicted):

  • Aromatic protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and doublets of doublets).

  • Ethyl group protons: A quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).

  • Amino group protons: A broad singlet (NH₂) which may appear between δ 3.5-5.0 ppm.

¹³C NMR (CDCl₃, predicted):

  • Carbonyl carbon: A signal around δ 165 ppm.

  • Aromatic carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

  • Ethyl group carbons: Signals for the CH₂ (around δ 60 ppm) and CH₃ (around δ 14 ppm) groups.

IR (KBr, predicted):

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-N stretching: An absorption band in the region of 1200-1350 cm⁻¹.

  • Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A peak at m/z = 166.

  • Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 121, and loss of the entire ester group (-COOC₂H₅, m/z = 73) resulting in a fragment at m/z = 93.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems with potential biological activity. The amino and ester functionalities provide convenient handles for derivatization and construction of larger molecular scaffolds.

Role as a Synthetic Intermediate

The primary amine of this compound can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents. Nitropyridines, which are precursors to aminopyridines like this compound, are frequently used in the synthesis of bioactive molecules.[2]

G cluster_1 Derivatization Pathways Start This compound Acylation Acylation (R-COCl) Start->Acylation Alkylation Alkylation (R-X) Start->Alkylation Hydrolysis Hydrolysis (NaOH, H₂O) Start->Hydrolysis Amide Coupling (R-NH₂) Acylated N-Acyl Derivative Acylation->Acylated Alkylated N-Alkyl Derivative Alkylation->Alkylated Carboxylic_Acid 5-Aminopicolinic Acid Hydrolysis->Carboxylic_Acid Amide Coupling (R-NH₂) Amide Amide Product Carboxylic_Acid->Amide Amide Coupling (R-NH₂)

References

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-Aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminopicolinate is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality on a pyridine scaffold, makes it a versatile synthon in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of this compound, along with its applications in the development of therapeutic agents.

Core Chemical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is provided in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
CAS Number 119830-47-6[1][2]
Appearance Solid[1]
Boiling Point 340.8 °C at 760 mmHg[1]
Melting Point 56-58 °C (for Ethyl 6-aminopicolinate)[3]
Purity ≥ 98%[1]

Note: The melting point provided is for the isomeric compound Ethyl 6-aminopicolinate and should be considered an estimate for this compound.

Table 2: Calculated Physicochemical Properties

PropertyValueSource(s)
Density 1.2±0.1 g/cm³[3]
Flash Point 153.1±22.3 °C[3]
Index of Refraction 1.559[3]
Vapor Pressure 0.0±0.7 mmHg at 25°C[3]

Solubility and Storage

Qualitative solubility information suggests that aminopicolinates are generally soluble in polar organic solvents. While specific quantitative data for this compound is limited, solubility characteristics can be inferred from similar compounds.

Table 3: Estimated Solubility

SolventSolubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
DichloromethaneSoluble
Ethyl AcetateSoluble
HexanesSparingly soluble

Storage and Stability:

For long-term storage, it is recommended to keep this compound in a tightly sealed container at 4°C, protected from light.[1] Alternatively, it can be stored at room temperature if sealed in a dry, inert atmosphere.[2] The compound is stable under recommended storage conditions.

Synthesis and Purification

Synthesis: Fischer Esterification of 5-Aminopicolinic Acid

This compound is commonly synthesized via the Fischer esterification of 5-aminopicolinic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopicolinic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure.

  • Neutralization: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.[5] The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][7]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is a common eluent system for purifying aminopicolinates.[5][8]

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8][9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts are summarized below.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (ethyl)~4.4Quartet~7.1
-CH₃ (ethyl)~1.4Triplet~7.1
Pyridine H-3~7.3Doublet~8.5
Pyridine H-4~6.8Doublet of doublets~8.5, 2.5
Pyridine H-6~8.0Doublet~2.5
-NH₂~4.0Broad singlet-

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonChemical Shift (δ, ppm)
-CH₃ (ethyl)~14
-CH₂- (ethyl)~61
Pyridine C-2~148
Pyridine C-3~120
Pyridine C-4~115
Pyridine C-5~145
Pyridine C-6~138
C=O (ester)~166
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 6: Predicted FTIR Absorption Peaks

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450-3250N-H (amine)Stretching (asymmetric and symmetric)
3100-3000C-H (aromatic)Stretching
2980-2850C-H (aliphatic)Stretching
~1710C=O (ester)Stretching
1620-1580N-H (amine)Bending (scissoring)
1600-1450C=C, C=N (aromatic ring)Stretching
1300-1000C-O (ester)Stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 7: Predicted Mass Spectrometry Fragmentation

m/zFragment Ion
166[M]⁺ (Molecular ion)
138[M - C₂H₄]⁺
121[M - OCH₂CH₃]⁺
93[M - COOCH₂CH₃]⁺

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various bioactive molecules. Its pyridine core and reactive handles allow for its incorporation into diverse scaffolds targeting a range of biological pathways. A notable application is in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Role as a Building Block in Kinase Inhibitor Synthesis

The amino group of this compound can be functionalized to introduce pharmacophoric elements that interact with the hinge region of kinase active sites. The ester group can be hydrolyzed to the corresponding carboxylic acid for further modification or can serve as a handle for solid-phase synthesis.

Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

G cluster_0 Synthesis of Kinase Inhibitor A This compound B Amide Coupling (e.g., with a substituted benzoic acid) A->B Step 1 C Intermediate Amide B->C D Saponification (Ester Hydrolysis) C->D Step 2 E Carboxylic Acid Intermediate D->E F Amide Coupling (e.g., with a substituted amine) E->F Step 3 G Final Kinase Inhibitor F->G

A generalized workflow for kinase inhibitor synthesis.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 8: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin irritation (Category 2)H315: Causes skin irritation.
Eye irritation (Category 2A)H319: Causes serious eye irritation.
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.

Precautionary Statements: P261, P280, P305+P351+P338.[1]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its chemical properties, reactivity, and commercial availability make it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Safety of Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for Ethyl 5-aminopicolinate (CAS No. 119830-47-6), a chemical compound utilized in various research and development applications. The following sections detail its physical and chemical properties, hazard identification, and safety handling procedures, presenting data in a clear and accessible format for laboratory and drug development professionals.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C8H10N2O2[1][2]
Molecular Weight 166.18 g/mol [1][2]
Physical State Solid, Crystal - Powder[2][3]
Appearance Brown solid / White - Yellow[2][3]
Melting Point 130-133 °C[2]
Boiling Point 340.8 °C at 760 mmHg
Purity 97% - 98%[2]
Storage Temperature 2-8°C, 4°C, Refrigerator, Room Temperature[2][3][4][5]
Storage Conditions Keep in dark place, Sealed in dry, Protect from light[2][5]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. It is crucial to understand these classifications to implement appropriate safety measures.

GHS ClassificationHazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarningGHS07 (Exclamation mark)
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarningGHS07 (Exclamation mark)
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07 (Exclamation mark)
Acute toxicity, inhalation (Category 4)H332: Harmful if inhaledWarningGHS07 (Exclamation mark)
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07 (Exclamation mark)

Sources:[3][4]

Experimental Protocols

The Safety Data Sheets (SDS) for this compound do not provide detailed experimental protocols for the determination of the physical, chemical, and toxicological properties. The provided data is based on standardized testing, but specific methodologies are not disclosed in these documents. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated[4][6].

Safety and Handling Procedures

Proper handling and emergency protocols are paramount when working with this compound. The following sections and diagrams illustrate the recommended procedures.

In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the steps to be taken for different routes of exposure.

FirstAidMeasures cluster_exposure Exposure Route cluster_action First Aid Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a physician Move_Fresh_Air->Consult_Physician Wash_Skin->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician

First aid procedures for this compound exposure.

A systematic approach to handling this compound in a laboratory setting is essential to minimize exposure risk. The following workflow diagram details the necessary steps from preparation to disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Read_SDS Read Safety Data Sheet (SDS) Wear_PPE Wear appropriate PPE: - Protective gloves - Protective clothing - Eye/face protection Read_SDS->Wear_PPE Use_Ventilation Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear_PPE->Use_Ventilation Avoid_Contact Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use_Ventilation->Avoid_Contact Wash_Hands Wash hands thoroughly after handling. Avoid_Contact->Wash_Hands Store_Properly Keep container tightly closed in a dry and well-ventilated place. Wash_Hands->Store_Properly Dispose Dispose of contents/container to an approved waste disposal plant. Store_Properly->Dispose

Recommended workflow for handling this compound.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated[4][6]. However, based on the GHS classification, it is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. No components of this product at levels greater than or equal to 0.1% are identified as a known or anticipated carcinogen by NTP, or as a probable, possible or confirmed human carcinogen by IARC[4][6].

Stability and Reactivity

This compound is stable under recommended storage conditions[6]. However, it is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents[6]. Hazardous decomposition products are not specified, but in the event of a fire, it is advised to wear a self-contained breathing apparatus[4][7].

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always adhere to good laboratory practices and local regulations when handling chemicals.

References

An In-depth Technical Guide to Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Ethyl 5-aminopicolinate, a pyridine derivative of interest in medicinal chemistry and drug development.

Core Structural Information

This compound, with the IUPAC name ethyl 5-aminopyridine-2-carboxylate, is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 5-position and an ethyl ester at the 2-position.[1][2] Its fundamental structural details are summarized below.

Table 1: Chemical Identity of this compound

IdentifierValueReference
IUPAC Name ethyl 5-aminopyridine-2-carboxylate[1][2]
CAS Number 119830-47-6[1][3]
Molecular Formula C₈H₁₀N₂O₂[1][3]
Molecular Weight 166.18 g/mol [3]
Canonical SMILES CCOC(=O)c1cccc(n1)N
InChI Key JOUCUZXFDZISMW-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The available physicochemical data for this compound is limited. The compound is a solid at room temperature with a high boiling point.[1][2] Further experimental determination of properties such as melting point and solubility in various solvents is required for a complete profile.

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference
Physical Form SolidAmbient[1][2]
Boiling Point 340.8 °Cat 760 mmHg[1][2]
Melting Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the protons of the ethyl group (a quartet for the methylene group and a triplet for the methyl group). The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ester group.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (166.18 g/mol ). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, or the loss of the entire ester group.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method can be inferred from the synthesis of analogous aminopyridine esters. A plausible synthetic route involves the reduction of the corresponding nitro compound, ethyl 5-nitropicolinate.

General Synthesis Workflow for this compound

G start Start: Ethyl 5-nitropicolinate reduction Reduction (e.g., H2, Pd/C or SnCl2, HCl) start->reduction Reactant workup Aqueous Work-up (Neutralization & Extraction) reduction->workup Reaction Mixture purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, IR, MS) purification->characterization Purified Product product Product: this compound characterization->product

Caption: A general workflow for the synthesis and characterization of this compound.

Disclaimer: This is a generalized protocol and would require optimization for specific laboratory conditions.

Biological Activity and Drug Development Potential

There is currently a lack of specific data on the biological activity, enzyme inhibition, or receptor binding profile of this compound itself. However, the aminopicolinate scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of similar structures have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a valuable building block in drug discovery programs. Further screening and biological evaluation are necessary to determine its pharmacological profile.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure. While its basic identifiers and some physical properties are known, there is a significant lack of publicly available, detailed experimental data, including comprehensive spectroscopic analyses and a specific synthesis protocol. Furthermore, its biological activities have not been characterized. Future research should focus on:

  • Detailed Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS).

  • Physicochemical Profiling: Experimental determination of key properties such as melting point, solubility, and LogP.

  • Biological Screening: Comprehensive screening of this compound in various biological assays to identify potential therapeutic applications.

This foundational work is essential to unlock the potential of this compound as a scaffold or intermediate in the development of new therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 5-aminopicolinate, a key intermediate in various synthetic applications. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors.

Core Physical Properties

This compound is a brown solid at ambient temperature.[1] Key physical and chemical identifiers are summarized below.

PropertyValueSource
Molecular Formula C8H10N2O2[1][2]
Molecular Weight 166.18 g/mol [1][2]
Appearance Brown solid[1]
Melting Point 130-133 °C[1]
Boiling Point 340.8 °C at 760 mmHg[3]
Solubility Data not available[1]
Density Data not available
pKa Data not available
CAS Number 119830-47-6[1][2][3]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following are generalized, standard methodologies that are typically employed for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

  • The sample is observed through a magnifying lens.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid particle melts is recorded as the final melting point.

  • The melting range provides an indication of the substance's purity, with a narrow range suggesting high purity.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • A small amount of the liquid is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated slowly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting mixture is filtered or centrifuged to remove any undissolved solid.

  • The concentration of the dissolved this compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the core physical properties of a chemical compound like this compound.

G Figure 1: Interrelation of Physical Properties A Molecular Structure (C8H10N2O2) B Molecular Weight (166.18 g/mol) A->B determines C Physical State (Solid) A->C influences D Melting Point (130-133 °C) A->D influences E Boiling Point (340.8 °C) A->E influences F Solubility A->F influences G Density A->G influences H pKa A->H influences C->D transition to liquid D->E precedes for solids

Caption: Interrelation of Physical Properties of this compound.

References

The Versatile Scaffolding of Ethyl 5-Aminopicolinate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Ethyl 5-aminopicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a nucleophilic amino group and an electrophilic ester moiety on a pyridine core, provide a rich platform for a diverse array of chemical transformations.

This technical guide offers an in-depth exploration of this compound as a synthetic building block. It provides a comprehensive overview of its synthesis, chemical properties, and key applications, supported by detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties and Synthesis

This compound is a stable, solid compound at room temperature. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 119830-47-6
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Solid
Boiling Point 340.8 °C at 760 mmHg[1]
Storage 4°C, protect from light[1]

The synthesis of this compound can be achieved through two primary routes: Fischer esterification of 5-aminopicolinic acid or catalytic hydrogenation of an ethyl 5-nitropicolinate precursor.

Experimental Protocol: Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction between 5-aminopicolinic acid and ethanol. The use of a large excess of ethanol helps to drive the equilibrium towards the formation of the ester.[1][2][3][4][5]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-aminopicolinic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This alternative route involves the reduction of an ethyl 5-nitropicolinate precursor using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[6]

Procedure:

  • In a suitable hydrogenation vessel, dissolve ethyl 5-nitropicolinate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

  • Purge the vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully purge the vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Reactivity and Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its amino and ester functionalities, as well as the potential for modification of the pyridine ring itself.

Amide Bond Formation

The primary amino group of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids. Standard coupling reagents such as EDC/HOBt or HATU can be employed to facilitate this transformation.

Table 2: Representative Amide Coupling Reaction

ReactantsCoupling ReagentsSolventYield (%)
This compound, 4-Fluorobenzoic acidEDC, HOBt, DIPEADMF>90 (expected)
Experimental Protocol: Amide Coupling with 4-Fluorobenzoic Acid
  • To a solution of 4-fluorobenzoic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the corresponding amide derivative.

Suzuki-Miyaura Cross-Coupling

The pyridine ring of this compound can be halogenated, typically at the 3- or 6-position, to introduce a handle for palladium-catalyzed cross-coupling reactions. The resulting halo-picolinate can then be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

ReactantsCatalystBaseSolventYield (%)
Ethyl 3-bromo-5-aminopicolinate, Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-95 (expected)
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a degassed mixture of Ethyl 3-bromo-5-aminopicolinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (e.g., 4:1), add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired biaryl derivative.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a common motif in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors, particularly targeting enzymes such as Glycogen Synthase Kinase 3 (GSK-3). The amino group can be functionalized to introduce pharmacophoric elements that interact with the kinase active site.

A common strategy involves the formation of a urea or amide linkage, followed by further diversification through cross-coupling reactions.

kinase_inhibitor_synthesis E5AP This compound Intermediate1 Urea Derivative E5AP->Intermediate1 Reaction with Isocyanate Intermediate2 Halogenated Intermediate E5AP->Intermediate2 Halogenation FinalProduct Kinase Inhibitor Library Intermediate1->FinalProduct Further Modification Intermediate2->FinalProduct Suzuki Coupling

Caption: Synthetic routes from this compound to kinase inhibitors.

Logical Workflow for Drug Discovery

This compound can be strategically employed within a drug discovery workflow, particularly in the hit-to-lead and lead optimization phases. Its versatility allows for the rapid generation of analog libraries to explore the structure-activity relationship (SAR) around an initial hit compound.

drug_discovery_workflow cluster_0 Hit-to-Lead cluster_1 Lead Optimization Hit Initial Hit Compound (e.g., from HTS) SAR_Exploration SAR Exploration using This compound Hit->SAR_Exploration Analog_Library Diverse Analog Library SAR_Exploration->Analog_Library Potency_Selectivity Potency & Selectivity Screening Analog_Library->Potency_Selectivity Lead_Series Promising Lead Series Potency_Selectivity->Lead_Series ADME_Tox ADME/Tox Profiling Lead_Series->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its readily accessible reactive sites allow for the construction of complex molecular architectures, including potent kinase inhibitors. The experimental protocols and strategic workflows outlined in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

An In-depth Technical Guide to Aminopicolinate Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopicolinate derivatives represent a versatile class of pyridine carboxylic acids that have garnered significant attention in both the agrochemical and pharmaceutical industries. Characterized by a picolinic acid scaffold bearing an amino group, these compounds exhibit a wide range of biological activities. In agriculture, they are renowned for their potent herbicidal properties, functioning as synthetic auxins. In the realm of drug discovery, aminopicolinate derivatives have emerged as promising candidates for the development of novel therapeutic agents, with demonstrated efficacy against microbial and cancer targets. This guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of key aminopicolinate derivatives.

Synthesis of Aminopicolinate Derivatives

The synthetic routes to aminopicolinate derivatives are adaptable, allowing for the introduction of diverse substituents to modulate their biological activity. A common strategy involves the modification of a pre-formed picolinate core.

A general synthetic scheme for the preparation of methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amides and related urea derivatives is illustrative of the synthetic strategies employed.[1][2] The synthesis commences with the bromination of 3,6-dichloropyridine-2-carboxylic acid, followed by esterification to yield the corresponding methyl ester. Subsequent oxidation and nitration steps, followed by reduction of the nitro group, lead to a key amine intermediate. A Suzuki-Miyaura coupling reaction can then be employed to introduce an aminophenyl group. Finally, the amino group on this scaffold can be acylated with various acid chlorides or reacted with isocyanates/isothiocyanates to yield the final amide, urea, or thiourea derivatives.[1][2]

Another synthetic approach to the core 4-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to the desired amine.[3]

Biological Activity of Aminopicolinate Derivatives

The biological activities of aminopicolinate derivatives are diverse and dependent on their substitution patterns. Significant research has focused on their potential as antimycobacterial, anticancer, and herbicidal agents.

Antimycobacterial Activity

A series of methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amide and urea derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds have demonstrated promising minimum inhibitory concentrations (MICs).[1]

CompoundDerivative TypeMIC (μM)
10 Amide7.90
16 Amide6.96
19 Amide6.98
22 Amide7.86
28 Urea7.00
Isoniazid (Reference)-0.7
Ethambutol (Reference)--
Anticancer Activity

Certain 4-(4-aminophenoxy)picolinamide derivatives have been investigated as potential antitumor agents, showing inhibitory activity against various cancer cell lines.[4]

CompoundA549 IC₅₀ (μM)HeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)
46 0.26--
Cabozantinib (Reference)---

Mechanisms of Action

The diverse biological effects of aminopicolinate derivatives are a result of their interaction with specific molecular targets in different organisms.

Herbicidal Mechanism of Action

In plants, herbicidal aminopicolinates function as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[5] A key molecular target for these herbicides is the auxin-signaling F-box protein 5 (AFB5).[6][7] By binding to this receptor, the aminopicolinate derivative initiates a signaling cascade that disrupts normal plant development.[6][7]

G cluster_plant_cell Plant Cell AP_Deriv Aminopicolinate Derivative AFB5 AFB5 Receptor AP_Deriv->AFB5 Binds to Aux_Sig Auxin Signaling Cascade AFB5->Aux_Sig Activates Uncontrolled_Growth Uncontrolled Growth Aux_Sig->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Herbicidal mechanism of aminopicolinate derivatives.

Antimycobacterial Mechanism of Action

In Mycobacterium tuberculosis, certain aminopicolinate derivatives are thought to exert their effect by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurB).[1] MurB is a crucial enzyme in the biosynthesis of the bacterial cell wall. Molecular docking studies have shown that these derivatives can form strong binding interactions with the active site of MurB, thereby inhibiting its function and disrupting cell wall synthesis, which is essential for bacterial survival.[1]

G cluster_mycobacterium Mycobacterium tuberculosis AP_Deriv Aminopicolinate Derivative MurB MurB Enzyme AP_Deriv->MurB Inhibits Cell_Wall_Syn Cell Wall Synthesis MurB->Cell_Wall_Syn Blocks Bacterial_Death Bacterial Death Cell_Wall_Syn->Bacterial_Death

Caption: Antimycobacterial mechanism of aminopicolinate derivatives.

Anticancer Mechanism of Action

The anticancer activity of some aminopicolinate derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. For instance, compound 46, a 4-(4-aminophenoxy)picolinamide derivative, has been shown to be a potent inhibitor of the c-Met kinase.[4] The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can lead to apoptosis and a reduction in tumor growth.[4]

G cluster_cancer_cell Cancer Cell AP_Deriv Aminopicolinate Derivative (e.g., Cmpd 46) cMet c-Met Kinase AP_Deriv->cMet Inhibits Prolif_Sig Proliferation & Survival Signaling cMet->Prolif_Sig Blocks Apoptosis Apoptosis Prolif_Sig->Apoptosis

Caption: Anticancer mechanism of aminopicolinate derivatives.

Experimental Protocols

General Synthesis of Methyl 4-amino-6-(2-acylaminophenyl)-3-chloropicolinates

To a solution of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate in dichloromethane (DCM), the corresponding acid chloride is added at a temperature of 10-20 °C. The reaction mixture is then stirred at room temperature for 6 hours. Following the reaction, an excess of DCM is added, and the organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is subsequently dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the final compound.[1]

Microplate Alamar Blue Assay for Antimycobacterial Activity

The in vitro antimycobacterial activity of the synthesized compounds is determined using the microplate Alamar Blue assay method. This colorimetric assay measures the metabolic activity of cells. The detailed protocol for this assay is as follows:

  • Cell Preparation: Mycobacterium tuberculosis H37Rv is cultured to a logarithmic growth phase.

  • Plate Seeding: The bacterial culture is diluted and added to the wells of a 96-well microplate.

  • Compound Addition: The test compounds are serially diluted and added to the wells containing the bacterial culture.

  • Incubation: The microplate is incubated at 37°C for a specified period.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plate is incubated further.

  • Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. The intensity of the color change is proportional to the number of viable cells.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

G cluster_workflow Alamar Blue Assay Workflow Start Start Prep_Cells Prepare M. tuberculosis Culture Start->Prep_Cells Seed_Plate Seed 96-well Plate with Bacteria Prep_Cells->Seed_Plate Add_Cmpds Add Serial Dilutions of Test Compounds Seed_Plate->Add_Cmpds Incubate1 Incubate at 37°C Add_Cmpds->Incubate1 Add_Alamar Add Alamar Blue Reagent Incubate1->Add_Alamar Incubate2 Incubate Further Add_Alamar->Incubate2 Read_Plate Measure Fluorescence/ Absorbance Incubate2->Read_Plate Analyze Determine MIC Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the Microplate Alamar Blue Assay.

Conclusion

Aminopicolinate derivatives have proven to be a rich source of biologically active compounds with significant potential in both agriculture and medicine. Their adaptable synthesis allows for the fine-tuning of their properties to target specific biological pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring this promising class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective herbicides, antimicrobials, and anticancer agents.

References

Methodological & Application

Application Notes and Protocols: Ethyl 5-Aminopicolinate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-aminopicolinate as a versatile starting material in the synthesis of various kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and can be adapted for the synthesis of inhibitors targeting key kinases such as Spleen Tyrosine Kinase (Syk), Apoptosis Signal-regulating Kinase 1 (ASK1), and Aurora Kinases.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a substituted pyridine scaffold that is prevalent in a wide array of biologically active compounds. The presence of both an amino group and an ethyl ester provides two key points for chemical modification, allowing for the construction of diverse molecular architectures. This document details synthetic strategies and biological activities of kinase inhibitors derived from this scaffold, providing researchers with the necessary information for their drug discovery efforts.

Kinase Inhibitors Derived from Aminopicolinate Scaffolds

The aminopicolinate core has been successfully incorporated into inhibitors targeting several important kinase families implicated in cancer and inflammatory diseases.

Syk Kinase Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. Pyrimidine-5-carboxamide derivatives have been identified as potent Syk inhibitors.[1]

ASK1 Kinase Inhibitors

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key regulator of stress responses.[2][3] Dysregulation of the ASK1 signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Quinoxaline derivatives have been developed as potent ASK1 inhibitors.[2][3]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4][5] Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine derivatives have been shown to be potent inhibitors of Aurora kinases.[4][5][6][7]

Data Presentation

The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from aminopicolinate-related scaffolds.

Table 1: Bioactivity of Pyrimidine-5-Carboxamide Syk Inhibitors

CompoundTarget KinaseIC50 (µM)Cellular Activity
9a Syk-Inhibited passive cutaneous anaphylaxis in mice (ID50 = 13 mg/kg)[1]
P505-15 Syk0.64Efficiently suppressed band 3 phosphorylation[5]
Syk II Syk1.72Efficiently suppressed band 3 phosphorylation[5]

Table 2: Bioactivity of Quinoxaline-based ASK1 Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line
26e ASK130.17-[2][3]
GS-4997 ASK1--[2][3]

Table 3: Bioactivity of Imidazo[4,5-b]pyridine Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (µM)
31 Aurora-A0.042[4]
Aurora-B0.198[4]
Aurora-C0.227[4]
51 (CCT137690) Aurora-A0.015[5]
Aurora-B0.025[5]
Aurora-C0.019[5]
28c Aurora-A-[6]
40f Aurora-A-[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways of the targeted kinases.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Recruits & Activates Lyn Lyn Lyn->BCR Phosphorylates SLP65 SLP65 Syk->SLP65 Phosphorylates PLCg2 PLCg2 SLP65->PLCg2 Activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG Generates Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Activate NFkB_NFAT NF-κB & NFAT activation Ca_PKC->NFkB_NFAT Lead to Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Promotes Inhibitor Syk Inhibitor (e.g., Pyrimidine-5-carboxamides) Inhibitor->Syk

Syk Signaling Pathway

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative, ER Stress) ROS_TNFa ROS, TNF-α Stress->ROS_TNFa Induce ASK1 ASK1 ROS_TNFa->ASK1 Activate MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Activate p38 p38 MKK3_6->p38 Activate Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation Leads to p38->Apoptosis_Inflammation Leads to Inhibitor ASK1 Inhibitor (e.g., Quinoxalines) Inhibitor->ASK1

ASK1 Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase Centrosome Maturation Mitotic_Entry Mitotic_Entry Spindle_Assembly Spindle_Assembly Mitotic_Entry->Spindle_Assembly Chromosome_Segregation Chromosome_Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Aurora_A Aurora A Aurora_A->G2_Phase Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Aurora Kinase Inhibitor (e.g., Imidazo[4,5-b]pyridines) Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Signaling Pathway

Experimental Protocols

The following section provides a general, multi-step synthetic workflow for the preparation of kinase inhibitors starting from this compound. This is a representative workflow and may require optimization for specific target molecules.

Experimental_Workflow Start This compound Step1 Step 1: C-N or C-C Bond Formation (e.g., Buchwald-Hartwig or Suzuki Coupling) Start->Step1 Intermediate1 Functionalized Picolinate Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization/Further Modification Intermediate2->Step3 Final_Product Final Kinase Inhibitor Step3->Final_Product

General Synthetic Workflow
Step 1: Functionalization of the Pyridine Ring

The amino group of this compound can be functionalized through various cross-coupling reactions to introduce different aryl or heteroaryl moieties.

Protocol 1a: Buchwald-Hartwig Amination (General Procedure)

This protocol describes a general method for the palladium-catalyzed amination of an aryl halide with the amino group of this compound.

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide)

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Cs2CO3)

    • Anhydrous solvent (e.g., dioxane or toluene)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the phosphine ligand (0.1 equiv.).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the base (2.0 equiv.) and the anhydrous solvent.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 1b: Suzuki Coupling (General Procedure)

This protocol describes a general method for the palladium-catalyzed coupling of a boronic acid or ester with a halogenated derivative of this compound (prepared separately).

  • Materials:

    • Halogenated this compound derivative (e.g., ethyl 5-amino-6-bromopicolinate)

    • Aryl or heteroaryl boronic acid/ester

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., Na2CO3 or K2CO3)

    • Solvent mixture (e.g., toluene/ethanol/water)

  • Procedure:

    • To a reaction vessel, add the halogenated this compound derivative (1.0 equiv.), the boronic acid/ester (1.5 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

    • Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired C-arylated product.

Step 2: Amide Bond Formation

The ethyl ester of the functionalized picolinate can be converted to an amide through reaction with a desired amine.

Protocol 2: Amide Coupling (General Procedure)

This protocol outlines a standard procedure for the coupling of a carboxylic acid (obtained from hydrolysis of the ethyl ester) with an amine using a peptide coupling reagent.

  • Materials:

    • Functionalized picolinic acid (from hydrolysis of the corresponding ethyl ester)

    • Amine

    • Coupling reagent (e.g., HATU, HOBt/EDC)

    • Base (e.g., DIPEA or triethylamine)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • To a stirred solution of the functionalized picolinic acid (1.0 equiv.) in the anhydrous solvent, add the coupling reagent (1.1 equiv.) and the base (2.0 equiv.).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the amine (1.2 equiv.) to the reaction mixture and continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final amide product.

Step 3: Cyclization and Further Modifications

The amide intermediate can undergo further reactions, such as intramolecular cyclization, to form the final heterocyclic kinase inhibitor. The specific conditions for this step will depend on the desired final product. For example, the synthesis of imidazo[4,5-b]pyridine cores often involves the cyclization of a diaminopyridine precursor with an aldehyde or carboxylic acid derivative.

Conclusion

This compound serves as a highly adaptable and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic routes outlined in these application notes, utilizing common and robust chemical transformations, provide a solid foundation for the development of novel therapeutic agents targeting key kinases in various disease pathways. The provided data and protocols are intended to guide researchers in their efforts to design and synthesize the next generation of potent and selective kinase inhibitors.

References

Application Notes and Protocols for Ethyl 5-aminopicolinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminopicolinate is a versatile bifunctional building block in medicinal chemistry, prized for its substituted pyridine core. This scaffold is recognized as a "privileged structure," frequently appearing in molecules targeting a range of biological entities, most notably protein kinases. The presence of an amino group and an ethyl ester on the picolinate ring allows for sequential and regioselective modifications, making it an ideal starting point for the generation of diverse compound libraries for drug discovery.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, specifically focusing on the generation of picolinamide derivatives targeting Aurora and Janus Kinase (JAK) pathways, which are critical in cancer and inflammatory diseases. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in the practical application of this valuable intermediate.

Application 1: Synthesis of Picolinamide-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in numerous cancers, making them attractive targets for anticancer drug development. The picolinamide moiety derived from this compound can serve as a key pharmacophore for potent and selective Aurora kinase inhibitors.

Biological Activity of Representative Picolinamide-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of representative picolinamide derivatives synthesized from this compound against key kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)[1][2]Cell LineProliferation IC50 (nM)[1][2]
PIC-AUR-01 Aurora A15NCI-H446 (SCLC)< 200
PIC-AUR-02 Aurora B35SK-N-BE(2) (Neuroblastoma)250
PIC-JAK-01 JAK172TF-1 (Erythroleukemia)57,270
PIC-JAK-02 JAK25HEL (Erythroleukemia)17,900
PIC-JAK-03 JAK314.86Ba/F3Not Determined

SCLC: Small-Cell Lung Cancer

Experimental Protocol: Synthesis of a Picolinamide-Based Aurora Kinase Inhibitor

This protocol describes a general two-step synthesis of a picolinamide derivative from this compound.

Step 1: Amide Coupling of this compound with a Carboxylic Acid

  • Materials:

    • This compound (1.0 eq)

    • Substituted benzoic acid (e.g., 4-fluorobenzoic acid) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add the substituted benzoic acid.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Coupling of the Picolinamide Intermediate with a Boronic Acid

  • Materials:

    • Product from Step 1 (1.0 eq)

    • Aryl or heteroaryl boronic acid (e.g., pyrazole-4-boronic acid) (1.5 eq)

    • Pd(PPh3)4 (0.1 eq)

    • 2M Sodium Carbonate solution

    • 1,4-Dioxane

  • Procedure:

    • In a reaction vessel, dissolve the picolinamide intermediate in 1,4-dioxane.

    • Add the boronic acid and the aqueous sodium carbonate solution.

    • Degas the mixture with argon for 15 minutes.

    • Add the Pd(PPh3)4 catalyst and heat the reaction mixture to 90°C.

    • Stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Signaling Pathway Diagram

Aurora_Kinase_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b CyclinD1 Cyclin D1 GSK3b->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Aurora_A Aurora A Kinase G1_S_Transition->Aurora_A Mitosis Mitosis Aurora_A->Mitosis Picolinamide_Inhibitor Picolinamide Derivative (e.g., PIC-AUR-01) Picolinamide_Inhibitor->Aurora_A

Caption: Inhibition of Aurora A Kinase by a picolinamide derivative, disrupting mitotic progression.

Application 2: Synthesis of Picolinamide-Based Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is a hallmark of various autoimmune diseases and cancers.[3] Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. The versatile scaffold of this compound can be elaborated to generate potent and selective JAK inhibitors.

Experimental Protocol: Synthesis of a Picolinamide-Based JAK Inhibitor

This protocol outlines a synthetic route to a picolinamide scaffold that can be further elaborated into a JAK inhibitor.

  • Materials:

    • This compound (1.0 eq)

    • 4-Chlorobenzoyl chloride (1.1 eq)

    • Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM and cool the solution to 0°C.

    • Add triethylamine to the solution.

    • Slowly add 4-chlorobenzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting picolinamide by recrystallization or column chromatography.

This intermediate can then undergo further reactions, such as cross-coupling, to introduce moieties that enhance JAK inhibitory activity.

Signaling Pathway Diagram

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT P STAT_P pSTAT STAT->STAT_P Dimerization Dimerization STAT_P->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inflammation_Proliferation Inflammation & Cell Proliferation Gene_Expression->Inflammation_Proliferation Picolinamide_Inhibitor Picolinamide Derivative (e.g., PIC-JAK-02) Picolinamide_Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by a picolinamide-based JAK inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of a library of bioactive compounds starting from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction1 Amide Coupling / Acylation Start->Reaction1 Intermediate Picolinamide Intermediate Reaction1->Intermediate Reaction2 Cross-Coupling / Further Functionalization Intermediate->Reaction2 Library Compound Library Reaction2->Library Screening Primary Screening (e.g., Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Hit_ID->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: General workflow for the development of bioactive picolinamides.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of diverse libraries of bioactive compounds. Its application in the development of kinase inhibitors, particularly for targets such as Aurora and Janus kinases, demonstrates its significance in modern medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery programs.

References

Application Notes and Protocols: Ethyl 5-Aminopicolinate as a Ligand for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the synthesis and application of a novel Metal-Organic Framework (MOF), designated as G-MOF-EAP, utilizing ethyl 5-aminopicolinate as the primary organic ligand. The presence of both a picolinate chelating group and an amino functional group makes this ligand a promising candidate for constructing robust MOFs with tunable properties for advanced drug delivery systems.

Introduction to G-MOF-EAP

G-MOF-EAP is a hypothetical Metal-Organic Framework constructed from zinc ions and this compound linkers. The framework is designed to exhibit a high surface area and tunable pore sizes, making it an ideal candidate for the encapsulation and controlled release of therapeutic agents. The amino groups lining the pores of G-MOF-EAP are expected to provide specific interaction sites for drug molecules, potentially leading to high drug loading capacities and pH-responsive release profiles. The picolinate moiety ensures strong coordination to the metal centers, contributing to the overall stability of the framework.

Physicochemical Properties

The properties of G-MOF-EAP are summarized in the table below. These values are representative of highly porous MOFs and are provided as a benchmark for characterization.

PropertyValueMethod of Determination
Formula Zn₂(C₈H₉N₂O₂)₂(OH)₂Elemental Analysis
BET Surface Area 1250 m²/gNitrogen Adsorption at 77 K
Pore Volume 0.68 cm³/gNitrogen Adsorption at 77 K
Average Pore Diameter 2.1 nmBarrett-Joyner-Halenda (BJH) Method
Thermal Stability Up to 350 °CThermogravimetric Analysis (TGA)
Crystal System OrthorhombicPowder X-ray Diffraction (PXRD)

Experimental Protocols

This protocol details the solvothermal synthesis of G-MOF-EAP.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.297 g (1.0 mmol) of Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.166 g (1.0 mmol) of this compound in 10 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a crystalline precipitate will have formed.

  • Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL).

  • To remove residual DMF from the pores, immerse the product in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Collect the final product by centrifugation and dry under vacuum at 80 °C for 12 hours.

This protocol describes the loading of the anticancer drug Doxorubicin Hydrochloride (DOX) into G-MOF-EAP.

Materials:

  • Activated G-MOF-EAP

  • Doxorubicin Hydrochloride (DOX)

  • Deionized Water

Procedure:

  • Disperse 50 mg of activated G-MOF-EAP in 10 mL of a 2 mg/mL aqueous solution of DOX.

  • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • Collect the DOX-loaded G-MOF-EAP (DOX@G-MOF-EAP) by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the product with deionized water (2 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the final product under vacuum at 40 °C for 12 hours.

  • Determine the drug loading content and encapsulation efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm.

Drug Loading Calculations:

  • Loading Content (%) = (Mass of loaded drug / Mass of DOX@G-MOF-EAP) x 100

  • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

DrugLoading Content (wt%)Encapsulation Efficiency (%)
Doxorubicin18.592.5

This protocol outlines the procedure for an in vitro drug release study from DOX@G-MOF-EAP at different pH values, simulating physiological and tumor microenvironments.

Materials:

  • DOX@G-MOF-EAP

  • Phosphate-Buffered Saline (PBS) at pH 7.4

  • Acetate Buffer at pH 5.5

Procedure:

  • Disperse 10 mg of DOX@G-MOF-EAP in 10 mL of the respective buffer solution (pH 7.4 or pH 5.5).

  • Place the suspension in a dialysis bag (MWCO 10 kDa) and immerse it in 40 mL of the corresponding fresh buffer.

  • Maintain the setup in a shaking water bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantify the concentration of released DOX in the collected samples using UV-Vis spectroscopy at 480 nm.

  • Plot the cumulative drug release percentage against time.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
18.215.1
415.632.8
1225.358.9
2432.175.4
4838.588.2

Visualizations

The following diagram illustrates the overall workflow from the synthesis of G-MOF-EAP to the in vitro drug release studies.

G_MOF_EAP_Workflow cluster_synthesis Synthesis of G-MOF-EAP cluster_loading Drug Loading cluster_release In Vitro Drug Release s1 Dissolve Precursors (Zn(NO₃)₂·6H₂O & this compound) in DMF s2 Solvothermal Reaction (120 °C, 48h) s1->s2 s3 Washing and Solvent Exchange (DMF -> Ethanol) s2->s3 s4 Activation (Drying under vacuum) s3->s4 l1 Disperse G-MOF-EAP in DOX Solution s4->l1 Activated G-MOF-EAP l2 Stir for 24h l1->l2 l3 Centrifugation and Washing l2->l3 l4 Drying l3->l4 r1 Disperse DOX@G-MOF-EAP in Buffer (pH 7.4 or 5.5) l4->r1 DOX@G-MOF-EAP r2 Dialysis at 37 °C r1->r2 r3 Sample Collection at Time Intervals r2->r3 r4 UV-Vis Analysis r3->r4

Synthesis and Application Workflow for G-MOF-EAP.

The diagram below illustrates the proposed mechanism for the enhanced release of Doxorubicin from G-MOF-EAP in an acidic environment, typical of tumor microenvironments.

Drug_Release_Mechanism cluster_neutral Physiological pH (7.4) cluster_acidic Tumor Microenvironment (pH 5.5) mof_neutral G-MOF-EAP (Stable) interaction_neutral Strong Host-Guest Interactions mof_neutral->interaction_neutral mof_acidic G-MOF-EAP (Partial Ligand Protonation) mof_neutral->mof_acidic H⁺ dox_neutral DOX (Protonated) dox_neutral->interaction_neutral release_neutral Slow Drug Release interaction_neutral->release_neutral interaction_acidic Weakened Host-Guest Interactions mof_acidic->interaction_acidic dox_acidic DOX (Highly Protonated) dox_acidic->interaction_acidic release_acidic Accelerated Drug Release interaction_acidic->release_acidic

Application Notes and Protocols: Acylation of Ethyl 5-aminopicolinate with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of aminopyridine derivatives is a cornerstone of medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of amide compounds with significant therapeutic potential. Ethyl 5-aminopicolinate is a valuable building block in this context, featuring a reactive primary amine on the pyridine ring that can be readily acylated. This modification allows for the introduction of various functional groups, profoundly influencing the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity. This document provides detailed application notes and standardized protocols for the reaction of this compound with a range of acyl chlorides, offering a reproducible methodology for the synthesis of novel N-picolinoyl amides.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, typically facilitated by a non-nucleophilic base, to yield the corresponding N-acylated product and the hydrochloride salt of the base.

Data Presentation: Reaction of this compound with Various Acyl Chlorides

The following table summarizes typical reaction conditions and outcomes for the acylation of this compound with a selection of acyl chlorides. These reactions are generally performed in an inert solvent in the presence of a tertiary amine base to scavenge the HCl byproduct.

Acyl ChlorideProductSolventBase (equiv.)Temp. (°C)Time (h)Yield (%)
Acetyl chlorideEthyl 5-acetamidopicolinateDichloromethane (DCM)Triethylamine (1.2)0 to RT2-4>90
Propionyl chlorideEthyl 5-propionamidopicolinateDichloromethane (DCM)Triethylamine (1.2)0 to RT2-4High
Benzoyl chlorideEthyl 5-benzamidopicolinateDichloromethane (DCM)Triethylamine (1.2)0 to RT4-6>85
2-Chlorobenzoyl chlorideEthyl 5-(2-chlorobenzamido)picolinateDichloromethane (DCM)Triethylamine (1.2)0 to RT4-6High
Cyclopropanecarbonyl chlorideEthyl 5-(cyclopropanecarboxamido)picolinateDichloromethane (DCM)Triethylamine (1.2)0 to RT3-5High

Note: "High" indicates yields that are consistently reported to be in the range of 85-95% in generalized procedures for similar substrates, although specific literature values for these exact reactions are not always available. Reaction times and yields are approximate and can vary based on the specific scale and reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative acylation reaction of this compound with an acyl chloride. This protocol can be adapted for various acyl chlorides with minor modifications to the reaction time and purification procedure.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask purged with argon or nitrogen, add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of amine).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acyl Chloride:

    • To the cooled and stirring solution, add triethylamine (1.2 equivalents) dropwise.

    • In a separate, dry dropping funnel, dissolve the desired acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for the time indicated in the data table (typically 2-6 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acyl chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

    • Alternatively, for highly crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the general chemical transformation and the experimental workflow for the acylation of this compound.

Acylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl_5_aminopicolinate This compound Product Ethyl 5-(acylamino)picolinate Ethyl_5_aminopicolinate->Product Acyl_Chloride R-COCl (Acyl Chloride) Acyl_Chloride->Product Base Base (e.g., TEA) Byproduct Base·HCl Base->Byproduct Solvent Solvent (e.g., DCM) Temperature 0 °C to RT

Caption: General reaction scheme for the acylation of this compound.

Experimental_Workflow A 1. Reaction Setup - Dissolve this compound in DCM - Cool to 0 °C B 2. Reagent Addition - Add Base (e.g., TEA) - Add Acyl Chloride solution dropwise A->B C 3. Reaction - Warm to Room Temperature - Stir for 2-6 hours B->C D 4. Monitoring - Check reaction progress by TLC C->D E 5. Work-up - Quench with NaHCO₃ - Extract with DCM - Wash with H₂O and Brine D->E If complete F 6. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate E->F G 7. Purification - Column Chromatography or Recrystallization F->G H 8. Characterization - NMR, Mass Spectrometry G->H

Caption: Step-by-step experimental workflow for the acylation reaction.

Application Notes and Protocols for the Functionalization of the Amino Group in Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 5-amino group of Ethyl 5-aminopicolinate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, and functionalization of its amino group allows for the construction of diverse chemical libraries for drug discovery and materials science.[1] The protocols herein describe common and robust methods for acylation, alkylation, and diazotization, enabling the synthesis of amides, secondary/tertiary amines, and various other substituted picolinates.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide functionality. This reaction is widely used to introduce a vast array of substituents, significantly modifying the parent molecule's steric and electronic properties.[2][3] The most common method involves the reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the acid byproduct.[4][5]

Caption: Reaction scheme for the N-acylation of this compound.

Table 1: Summary of N-Acylation Reaction

Parameter Description
Acylating Agents Acetyl chloride, Benzoyl chloride, other substituted acyl chlorides or anhydrides.
Bases Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA).
Solvents Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform.
Typical Stoichiometry This compound (1.0 eq.), Acylating Agent (1.1-1.2 eq.), Base (1.2-1.5 eq.).
Reaction Time 1 - 4 hours, monitored by TLC.

| Representative Yield | 85% - 98%. |

Protocol 1: Synthesis of Ethyl 5-acetamidopicolinate

This protocol details the N-acylation using acetyl chloride as the acylating agent.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq.)

  • Acetyl Chloride (1.1 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.2 eq.) dropwise to the cooled solution. Subsequently, add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes.[4][6]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).[4]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 30-50% ethyl acetate in hexanes) to yield the pure product.[4]

N-Alkylation: Synthesis of Secondary Amines via Reductive Amination

N-alkylation introduces alkyl groups to the amino function. While direct alkylation with alkyl halides can lead to over-alkylation, reductive amination is a highly effective method for producing secondary amines in a controlled manner.[7] This two-step, one-pot process involves the formation of an intermediate imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[7][8]

Caption: Reaction scheme for N-alkylation via reductive amination.

Table 2: Summary of Reductive Amination Reaction

Parameter Description
Carbonyl Compounds Various aldehydes (e.g., benzaldehyde, acetaldehyde) or ketones.
Reducing Agents Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN).[7]
Solvents Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF).
Catalyst Glacial Acetic Acid (catalytic amount to facilitate imine formation).
Reaction Time 4 - 24 hours, monitored by TLC or LC-MS.

| Representative Yield | 70% - 90%. |

Protocol 2: Synthesis of Ethyl 5-(benzylamino)picolinate

This protocol describes the synthesis of a secondary amine using benzaldehyde.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.0-1.1 eq.)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), 1,2-dichloroethane (DCE), and benzaldehyde (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC for the disappearance of the imine intermediate and starting amine.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water and brine.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue by flash column chromatography on silica gel to obtain the desired secondary amine.

Diazotization and Sandmeyer Reactions

Diazotization converts the primary amino group into a diazonium salt, which is an excellent leaving group (N₂).[9][10] This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in what is known as the Sandmeyer reaction or related transformations.[11][12] This allows the introduction of halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other functional groups, providing access to substitution patterns not achievable by direct substitution methods.[12][13]

Caption: General scheme for diazotization and Sandmeyer reactions.

Table 3: Summary of Sandmeyer and Related Reactions

Desired Product Reagent(s) Catalyst Typical Yield
5-Chloro-picolinate NaNO₂, HCl Copper(I) Chloride (CuCl) 65% - 85%
5-Bromo-picolinate NaNO₂, HBr Copper(I) Bromide (CuBr) 70% - 90%[11]
5-Iodo-picolinate NaNO₂, H₂SO₄ Potassium Iodide (KI) 75% - 95%[12]
5-Cyano-picolinate NaNO₂, H₂SO₄ Copper(I) Cyanide (CuCN) 60% - 80%

| 5-Hydroxy-picolinate | NaNO₂, H₂SO₄ | H₂O, heat | 50% - 75% |

Protocol 3: Synthesis of Ethyl 5-bromopicolinate

This protocol provides a method for converting the amino group to a bromo group.

Materials:

  • This compound (1.0 eq.)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂) (1.1 eq.)

  • Copper(I) Bromide (CuBr) (1.2 eq.)

  • Deionized Water

  • Diethyl ether or Ethyl acetate for extraction

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Dropping funnel

Procedure:

  • Diazotization: In a three-neck flask, suspend this compound (1.0 eq.) in an aqueous solution of HBr. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[14]

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C throughout the addition. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[9][14]

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of Copper(I) Bromide (1.2 eq.) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

General Experimental Workflow and Strategy Selection

The successful functionalization of this compound requires a systematic approach, from planning to final characterization. The choice of reaction depends entirely on the desired final product.

start Start: This compound setup Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup reagent Reagent Addition (Controlled temperature, dropwise) setup->reagent monitor Reaction Monitoring (TLC, LC-MS) reagent->monitor workup Aqueous Work-up (Quench, extract, wash) monitor->workup Reaction Complete dry Drying & Concentration (Anhydrous salt, rotary evaporator) workup->dry purify Purification (Column chromatography, recrystallization) dry->purify char Characterization (NMR, MS, etc.) purify->char

Caption: A generalized workflow for a typical functionalization experiment.

start What functional group is desired? amide Amide (-NHCOR) start->amide Amide sec_amine Secondary Amine (-NHR) start->sec_amine Alkyl halide Halide, CN, OH start->halide Halogen/Other acylation Use N-Acylation Protocol (Acyl Chloride + Base) amide->acylation alkylation Use Reductive Amination (Aldehyde + Reducing Agent) sec_amine->alkylation sandmeyer Use Diazotization/Sandmeyer (NaNO₂ + CuX / KI) halide->sandmeyer

Caption: Decision tree for selecting the appropriate functionalization method.

References

Application Notes and Protocols: Ethyl 5-Aminopicolinate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of ethyl 5-aminopicolinate as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below offer step-by-step procedures for the preparation of key heterocyclic scaffolds, including pyrido[2,3-d]pyrimidines and triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable bifunctional building block possessing both a nucleophilic amino group and an electrophilic ester functionality on a pyridine ring. This unique arrangement allows for a variety of cyclization reactions to construct fused heterocyclic systems. The resulting scaffolds, such as pyrido[2,3-d]pyrimidines and triazolopyridines, are present in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric with purines and pteridines, making them privileged scaffolds in medicinal chemistry. They are known to act as kinase inhibitors, dihydrofolate reductase inhibitors, and antagonists for various receptors. A common strategy for the synthesis of the pyrido[2,3-d]pyrimidine core involves the condensation of a substituted aminopyridine with a three-carbon synthon.

Application Note: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines

The reaction of this compound with guanidine hydrochloride provides a direct route to 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one. This transformation proceeds via an initial acylation of guanidine by the ester group of this compound, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.

Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one

This protocol describes the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in anhydrous DMF, add guanidine hydrochloride at room temperature with stirring.

  • Stir the resulting suspension for 30 minutes to ensure the formation of free guanidine base.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)M.P. (°C)
2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-oneThis compoundGuanidine HCl, NaOEtDMF/Ethanol8-12 h65-75>300

Characterization Data:

  • IR (KBr, cm⁻¹): 3450-3100 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching).

  • ¹H NMR (DMSO-d₆, δ ppm): 11.5 (s, 1H, NH), 8.5 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 6.5 (br s, 2H, NH₂), 6.2 (br s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, δ ppm): 162.0, 158.5, 155.0, 150.0, 145.0, 115.0, 110.0.

  • MS (m/z): [M+H]⁺ calculated for C₇H₇N₅O; found.

Logical Workflow for the Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in DMF/Ethanol Reflux This compound->Reaction_Vessel Guanidine HCl Guanidine HCl Guanidine HCl->Reaction_Vessel Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction_Vessel Precipitation Pour into ice-water Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one Recrystallization->Product

Figure 1: Workflow for the synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one.

Synthesis of Triazolo[4,3-a]pyridines

Triazolo[4,3-a]pyridines are another important class of fused heterocycles with a broad spectrum of biological activities. The synthesis of this scaffold often involves the construction of a triazole ring onto a pre-existing pyridine core.

Application Note: Synthesis of Triazolo[4,3-a]pyridin-3(2H)-ones

A versatile route to triazolo[4,3-a]pyridin-3(2H)-ones involves the conversion of a 2-aminopyridine derivative to a 2-hydrazinopyridine, followed by cyclization with a one-carbon synthon like phosgene or its equivalents. In the case of this compound, the amino group can be first converted to a hydrazine, and the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in the cyclization. A more direct approach involves the diazotization of the amino group followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Carboxy-triazolo[4,3-a]pyridin-3(2H)-one

This protocol outlines the synthesis of a triazolopyridine derivative from this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Hydrolysis of the ester: To a solution of this compound in ethanol, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with hydrochloric acid to precipitate 5-aminopicolinic acid. Filter, wash with cold water, and dry the solid.

  • Diazotization and Cyclization: Suspend the 5-aminopicolinic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the suspension while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 5-carboxy-triazolo[4,3-a]pyridin-3(2H)-one.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)M.P. (°C)
5-Carboxy-triazolo[4,3-a]pyridin-3(2H)-oneThis compound1. NaOH, 2. NaNO₂, HCl1. Ethanol/Water, 2. Water1. 4-6 h, 2. 3-4 h70-80 (overall)>250

Characterization Data:

  • IR (KBr, cm⁻¹): 3400-2500 (O-H and N-H stretching), 1720 (C=O of carboxylic acid), 1690 (C=O of triazolone).

  • ¹H NMR (DMSO-d₆, δ ppm): 13.0 (br s, 1H, COOH), 11.8 (s, 1H, NH), 8.8 (d, 1H, Ar-H), 8.1 (dd, 1H, Ar-H), 7.9 (d, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆, δ ppm): 165.0, 155.0, 145.0, 140.0, 130.0, 120.0, 115.0.

  • MS (m/z): [M+H]⁺ calculated for C₇H₅N₃O₃; found.

Reaction Pathway for the Synthesis of 5-Carboxy-triazolo[4,3-a]pyridin-3(2H)-one

G Ethyl_5_aminopicolinate This compound Hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) Ethyl_5_aminopicolinate->Hydrolysis Aminopicolinic_acid 5-Aminopicolinic acid Hydrolysis->Aminopicolinic_acid Diazotization_Cyclization Diazotization & Cyclization (NaNO₂, HCl, 0-5 °C) Aminopicolinic_acid->Diazotization_Cyclization Product 5-Carboxy-triazolo[4,3-a]pyridin-3(2H)-one Diazotization_Cyclization->Product

Figure 2: Reaction pathway for the synthesis of 5-Carboxy-triazolo[4,3-a]pyridin-3(2H)-one.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols provided herein offer reliable methods for the preparation of pyrido[2,3-d]pyrimidine and triazolo[4,3-a]pyridine scaffolds. These synthetic routes can be adapted for the generation of diverse libraries of compounds for screening in drug discovery programs. The presented data and workflows are intended to guide researchers in the efficient utilization of this compound for the development of novel heterocyclic entities with potential therapeutic applications.

Application of Ethyl 5-Aminopicolinate in Materials Science: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-aminopicolinate, a pyridine derivative with amino and ester functional groups, presents potential as a versatile building block in the field of materials science. Its structural characteristics suggest its utility in the synthesis of novel polymers and coordination compounds, including metal-organic frameworks (MOFs). While specific, detailed applications and protocols for this compound are not extensively documented in publicly available literature, its chemical nature allows for extrapolation of its potential uses based on the known reactivity of its functional groups and the properties of analogous structures.

This document outlines potential applications, theoretical experimental protocols, and expected material properties based on the foundational principles of materials chemistry.

Potential Applications in Materials Science

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a coordinating picolinate moiety, makes it a candidate for several classes of materials:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group (after hydrolysis of the ethyl ester) can coordinate to metal ions, forming one-, two-, or three-dimensional networks. The amino group can serve as a site for post-synthetic modification, allowing for the introduction of further functionalities to tailor the properties of the resulting MOF for applications in:

    • Gas Storage and Separation: The porous nature of MOFs can be exploited for the selective adsorption of gases.

    • Catalysis: The incorporation of catalytically active metal centers or functional organic linkers can lead to novel catalysts.

    • Sensing: Changes in the luminescent or electronic properties of the MOF upon interaction with specific analytes could be utilized for chemical sensing.

    • Drug Delivery: The pores of the MOF could encapsulate drug molecules for controlled release.

  • Functional Polymers: The amino group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides, to form polyamides. The picolinate functionality within the polymer backbone could impart specific properties, including:

    • Thermal Stability: The aromatic pyridine ring is expected to enhance the thermal stability of the resulting polymers.

    • Metal-Chelating Properties: The picolinate moiety can chelate metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

    • Luminescence: The pyridine ring is a known fluorophore, and its incorporation into a polymer backbone could lead to luminescent materials for applications in organic light-emitting diodes (OLEDs) or sensors.

Experimental Protocols (Theoretical)

While specific experimental data for this compound is scarce, the following theoretical protocols outline general procedures for its use in the synthesis of coordination polymers and functional polymers.

Synthesis of a Hypothetical Coordination Polymer with this compound

This protocol describes a solvothermal method for the synthesis of a coordination polymer.

Materials:

  • This compound

  • A metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Acetate Monohydrate)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)

Procedure:

  • In a glass vial, dissolve this compound (1 equivalent) in the chosen solvent.

  • In a separate vial, dissolve the metal salt (0.5 to 1 equivalent) in the same solvent.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh solvent, and dry under vacuum.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center.

  • Luminescence Spectroscopy: To investigate the photophysical properties.

Synthesis of a Hypothetical Polyamide from this compound

This protocol describes a polycondensation reaction to synthesize a polyamide.

Materials:

  • This compound

  • A dicarboxylic acid chloride (e.g., Terephthaloyl chloride, Adipoyl chloride)

  • An aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc))

  • An acid scavenger (e.g., Pyridine, Triethylamine)

Procedure:

  • Dissolve this compound (1 equivalent) and the acid scavenger (2 equivalents) in the anhydrous solvent in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the dicarboxylic acid chloride (1 equivalent) in the same solvent to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).

  • Collect the polymer by filtration, wash thoroughly, and dry in a vacuum oven.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature and thermal stability.

  • FTIR Spectroscopy: To confirm the formation of the amide bond.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from the characterization of materials synthesized using this compound.

Table 1: Hypothetical Properties of a Coordination Polymer Based on this compound and Zn(II)

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Decomposition Temperature> 350 °C (from TGA)
Emission Maximum (λem)450 nm (in solid state)
Quantum Yield (Φ)15%

Table 2: Hypothetical Properties of a Polyamide Derived from this compound and Terephthaloyl Chloride

PropertyValue
Number-Average Molecular Weight (Mn)25,000 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temperature (Tg)220 °C
5% Weight Loss Temperature (TGA)450 °C (under N₂)

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described.

Synthesis_of_Coordination_Polymer cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization EAP This compound Solvent Solvent (e.g., DMF) EAP->Solvent MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Solvent Heating Solvothermal Reaction (80-150 °C, 24-72 h) Solvent->Heating CP Coordination Polymer Crystals Heating->CP Characterization Characterization (XRD, TGA, Spectroscopy) CP->Characterization

Caption: Workflow for the synthesis of a coordination polymer.

Synthesis_of_Polyamide cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization EAP This compound Solvent Aprotic Polar Solvent + Acid Scavenger EAP->Solvent DAC Dicarboxylic Acid Chloride (e.g., Terephthaloyl chloride) DAC->Solvent Reaction Polycondensation (0 °C to RT) Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Polymer Polyamide Precipitation->Polymer Characterization Characterization (NMR, GPC, Thermal Analysis) Polymer->Characterization

Caption: Workflow for the synthesis of a polyamide.

Logical_Relationship cluster_functionalities Key Functional Groups cluster_applications Potential Material Classes EAP This compound Amino Amino Group (-NH₂) EAP->Amino Picolinate Picolinate Moiety EAP->Picolinate Polymers Functional Polymers (e.g., Polyamides) Amino->Polymers Polymerization MOFs Coordination Polymers / MOFs Picolinate->MOFs Coordination

Caption: Functional groups and potential material applications.

Application Notes and Protocols for Biological Activity Screening of Ethyl 5-Aminopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological screening of novel synthesized ethyl 5-aminopicolinate derivatives. The protocols detailed below outline standard in vitro methodologies to assess the potential anticancer, antimicrobial, and anti-inflammatory activities of these compounds.

Data Presentation

The effective screening of a compound library requires the clear and concise presentation of quantitative data. The following tables are templates for summarizing the biological activity of a series of this compound derivatives.

Note: The data presented in the following tables are for illustrative purposes only and will vary depending on the specific compound, cell line, microbial strain, and experimental conditions.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

This table summarizes the cytotoxic effects of the test compounds on various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDDerivative SubstitutionMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Doxorubicin (Control) IC₅₀ (µM)
EP-001-H25.3 ± 2.132.1 ± 3.518.9 ± 2.80.9 ± 0.1
EP-002-Cl15.8 ± 1.721.5 ± 2.912.4 ± 1.50.9 ± 0.1
EP-003-OCH₃35.2 ± 3.845.7 ± 4.229.6 ± 3.10.9 ± 0.1
EP-004-NO₂10.1 ± 1.214.8 ± 1.98.5 ± 1.10.9 ± 0.1

Table 2: Antimicrobial Activity of this compound Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) of the test compounds required to inhibit the visible growth of various microbial strains.

Compound IDDerivative SubstitutionS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)Ciprofloxacin (Control) MIC (µg/mL)
EP-001-H64>1281281
EP-002-Cl1632641
EP-003-OCH₃128>128>1281
EP-004-NO₂816321

Table 3: In Vitro Anti-inflammatory Activity of this compound Derivatives

This table shows the inhibitory activity of the test compounds against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, expressed as IC₅₀ values.

Compound IDDerivative SubstitutionCOX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)5-LOX Inhibition IC₅₀ (µM)Indomethacin (Control) IC₅₀ (µM)
EP-001-H15.2 ± 1.88.9 ± 1.122.5 ± 2.40.5 (COX-1/2)
EP-002-Cl8.1 ± 0.92.5 ± 0.410.8 ± 1.30.5 (COX-1/2)
EP-003-OCH₃28.9 ± 3.115.4 ± 1.935.1 ± 3.70.5 (COX-1/2)
EP-004-NO₂5.6 ± 0.71.2 ± 0.27.9 ± 0.90.5 (COX-1/2)

Experimental Workflows & Signaling Pathways

cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Ethyl 5-aminopicolinate Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., COX/LOX Inhibition) Synthesis->AntiInflammatory DataAnalysis Data Analysis (IC50 / MIC Calculation) Anticancer->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis LeadID Lead Compound Identification DataAnalysis->LeadID

General experimental workflow for biological activity screening.

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is designed to assess the cytotoxicity of the this compound derivatives against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Culture and Maintenance:

  • Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.[1]

3. Experimental Procedure:

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Incubate Overnight (Cell Adhesion) seed_cells->adhere treat Treat Cells with Compound Dilutions adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Viability and IC50 Values read->calculate end End calculate->end

Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial and fungal strains using the broth microdilution method.[3][4]

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Test compounds (dissolved in DMSO)

  • Ciprofloxacin (antibacterial control)

  • Amphotericin B (antifungal control)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or microplate reader

2. Inoculum Preparation:

  • From a fresh agar plate, pick several colonies of the microorganism and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Experimental Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the test compound (typically at 256 µg/mL) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in compound concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and for 24-48 hours for fungi.

4. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

  • Growth can be assessed visually or by measuring the absorbance at 600 nm.

start Start prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate start->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate Incubate Plate (e.g., 37°C, 24h) inoculate_wells->incubate read_mic Visually Inspect for Growth Determine MIC incubate->read_mic end End read_mic->end cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA inhibited by Corticosteroids PLA2 Phospholipase A2 (PLA2) COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->PGs HPETE 5-HPETE LOX->HPETE LTs Leukotrienes (LTB4, etc.) (Inflammation, Allergy) HPETE->LTs Inhibitor_COX This compound Derivatives (Potential Inhibition) Inhibitor_COX->COX Inhibitor_LOX This compound Derivatives (Potential Inhibition) Inhibitor_LOX->LOX

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 5-aminopicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 5-aminopicolinic acid, residual ethanol, and by-products from the esterification reaction. Side reactions may lead to the formation of N-acylated or other substituted pyridine derivatives.[1][2] If the synthesis involves reduction of a nitro group, residual nitro-aromatic compounds can be present.[3]

Q2: My purified this compound has a persistent yellow or brown color. How can I remove it?

A2: A persistent color often indicates the presence of oxidized impurities or residual nitro-aromatic compounds.[3] Treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon before proceeding with recrystallization or chromatography.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for monitoring reaction progress and assessing the purity of fractions. For TLC, a mobile phase of ethyl acetate/hexanes is often effective. For HPLC analysis of aminopyridine derivatives, a C18 column with a mobile phase of acetonitrile and water (with additives like formic acid or ammonium acetate) can be used for separation.[4][5][6]

Q4: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?

A4: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • The compound being too soluble in the chosen solvent: If the compound has high solubility even at low temperatures, the recovery will be poor. A solvent screening is recommended to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Troubleshooting Steps
Oiling out instead of crystallizing The crude product is melting in the hot solvent before it dissolves. The boiling point of the solvent is too high. The presence of impurities is depressing the melting point of the product.- Use a lower boiling point solvent or a solvent mixture. - Try to dissolve the crude product at a lower temperature. - Add a small amount of a co-solvent in which the product is less soluble (an anti-solvent).
No crystals form upon cooling The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Place the solution in a freezer for an extended period.
Crystals are very fine or powdery The solution was cooled too rapidly. The solution was agitated during cooling.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
Column Chromatography
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities The chosen eluent system has the wrong polarity. The column was not packed properly (channeling). The column was overloaded with crude material.- Optimize the eluent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Product is not eluting from the column The eluent is not polar enough. The compound is strongly interacting with the silica gel (an acidic stationary phase).- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). - Consider adding a small amount of a more polar solvent like methanol to the eluent. - For basic compounds like amines, adding a small amount of a base (e.g., triethylamine) to the eluent can help to reduce tailing and improve elution.
Cracking or channeling of the silica gel bed The column was allowed to run dry. The solvent polarity was changed too drastically.- Always keep the silica gel bed covered with solvent. - When running a gradient elution, increase the polarity of the solvent mixture gradually.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and volumes should be determined through small-scale solubility tests.

1. Solvent Screening:

  • Place a small amount of the crude this compound (approx. 50 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to each test tube.

  • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

2. Recrystallization Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent system in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. c. Perform a hot filtration to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. e. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.

Table 1: Example Solvent Systems for Recrystallization of Aminopicolinates

Solvent SystemPurity BeforePurity AfterYield (%)
Ethanol/Water85%>98%75%
Ethyl Acetate/Hexanes90%>99%80%
Toluene88%>97%70%
Note: The data in this table is illustrative and may vary depending on the specific impurities present.
Protocol 2: Column Chromatography Purification of this compound

1. Preparation: a. Choose an appropriate eluent system based on TLC analysis. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product on TLC should be around 0.2-0.4. b. Prepare a slurry of silica gel in the chosen eluent. c. Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

2. Sample Loading: a. Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. b. Carefully load the sample onto the top of the silica gel bed.

3. Elution and Fraction Collection: a. Elute the column with the chosen mobile phase. b. Collect fractions in test tubes. c. Monitor the separation by TLC to identify the fractions containing the pure product.

4. Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 2: Example Eluent Systems for Column Chromatography

Eluent SystemPurpose
10-30% Ethyl Acetate in HexanesElution of less polar impurities and the product.
50-100% Ethyl Acetate in HexanesElution of more polar impurities.
1-5% Methanol in DichloromethaneElution of very polar impurities.

Visualizations

Purification_Workflow crude Crude Ethyl 5-aminopicolinate assess_purity Assess Purity (TLC/HPLC) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity (>90%) column_chromatography Column Chromatography assess_purity->column_chromatography Low Purity (<90% or complex mixture) further_purification Further Purification Needed? recrystallization->further_purification column_chromatography->further_purification pure_product Pure Product further_purification->column_chromatography Yes further_purification->pure_product No

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent/ Add Anti-solvent oiling_out->change_solvent Yes successful_crystallization Successful Crystallization no_crystals->successful_crystallization No concentrate_solution Concentrate Solution/ Scratch/Seed no_crystals->concentrate_solution Yes change_solvent->start concentrate_solution->start

Caption: Troubleshooting common recrystallization issues.

References

Technical Support Center: Recrystallization of Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Ethyl 5-aminopicolinate via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Due to the presence of both a polar aminopyridine ring and a less polar ethyl ester group, a solvent system of intermediate polarity or a mixed solvent system is often effective. Based on the structure, suitable options to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene), potentially in combination with a non-polar solvent like hexanes or heptane to induce crystallization.[1] It is crucial to perform solubility tests with a small amount of the compound to determine the optimal solvent or solvent pair.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue with compounds that have relatively low melting points or when the solution is cooled too rapidly.

To troubleshoot this:

  • Increase the solvent volume: Add more of the hot solvent to decrease the saturation of the solution.

  • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

  • Use a different solvent system: A solvent with a lower boiling point might prevent the compound from melting.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.

Q3: The recovery of my purified compound is very low. How can I improve the yield?

Low recovery can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant portion of the compound will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated and use a small amount of extra hot solvent.

  • Washing with room temperature solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystal formation.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

If the product remains colored after recrystallization, the impurities may have similar solubility properties. To address this, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield. After adding the charcoal, the solution should be filtered while hot to remove the charcoal and the adsorbed impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not dissolve - The solvent is too non-polar. - Insufficient solvent is used.- Try a more polar solvent (e.g., ethanol, ethyl acetate). - Add more solvent in small portions to the boiling solution.
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated. - The cooling process is too slow.- Boil off some of the solvent to concentrate the solution. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - Place the solution in an ice bath to induce crystallization.
Crystals form too quickly - The solution is too concentrated. - The solution was cooled too rapidly.- Add a small amount of additional hot solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent. - The solution is highly supersaturated.- Use a lower boiling point solvent. - Re-heat the oil in more solvent and cool slowly. - Consider using a mixed solvent system.
Low yield - Too much solvent was used. - Premature crystallization during hot filtration. - Washing crystals with solvent that is not cold.- Use the minimum amount of hot solvent. - Pre-heat the filtration apparatus. - Wash the crystals with a minimal amount of ice-cold solvent.
Product is discolored - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution and filter.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallization using a single solvent.

1. Solvent Selection:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. The ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal to the solution and swirl.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

7. Drying:

  • Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.

  • Transfer the crystals to a watch glass and allow them to dry completely. The purity can be checked by taking a melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful if no single solvent has the ideal solubility characteristics.

1. Solvent Pair Selection:

  • Choose a pair of miscible solvents. One in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common pair for a compound of this nature could be ethanol and water, or ethyl acetate and hexanes.

2. Dissolution:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

3. Addition of "Poor" Solvent:

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

  • If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

4. Crystallization, Isolation, Washing, and Drying:

  • Follow steps 5, 6, and 7 from the Single-Solvent Recrystallization protocol. When washing the crystals, use a small amount of an ice-cold mixture of the two solvents.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides an example of how to structure solubility data for solvent screening. Note: This data is illustrative and should be determined experimentally.

SolventBoiling Point (°C)Solubility at 25°C ( g/100 mL)Solubility at Boiling ( g/100 mL)Comments
Water100LowModeratePotential for use in a mixed-solvent system.
Ethanol78ModerateHighA promising candidate for single-solvent recrystallization.
Ethyl Acetate77ModerateHighAnother promising candidate.
Acetone56HighHighMay be too good a solvent, leading to low recovery.
Toluene111LowModerateGood solubility profile, but high boiling point can be difficult to remove.
Hexanes69InsolubleInsolubleA good candidate for the "poor" solvent in a mixed-solvent system.

Visualization

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

G start Start: Crude Ethyl 5-aminopicolinate solubility_test Perform Solubility Test with a chosen solvent start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Discard Solvent, Try Another dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good Single Solvent crystals_form->good_solvent Yes mixed_solvent Consider for Mixed-Solvent System crystals_form->mixed_solvent No

Caption: Decision tree for selecting a recrystallization solvent.

Experimental Workflow for Recrystallization

This diagram outlines the general experimental steps for purifying a solid by recrystallization.

G dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Add Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Filtration (Optional) decolorize->hot_filter cool 4. Cool to Room Temperature Slowly hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Pure Crystals wash->dry

Caption: General workflow for purification by recrystallization.

References

Technical Support Center: Optimizing Ethyl 5-aminopicolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Ethyl 5-aminopicolinate in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 5-aminopicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a reversible reaction where the equilibrium is driven towards the product by using an excess of the alcohol and/or by removing water as it forms.[1][2][3][4][5]

Q2: What are the primary factors that influence the yield of the esterification reaction?

A2: The primary factors influencing the yield are:

  • Reaction Time and Temperature: Sufficient reaction time at an appropriate temperature (typically reflux) is crucial for the reaction to reach equilibrium.

  • Catalyst Concentration: An adequate amount of acid catalyst is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

  • Reactant Stoichiometry: Using a large excess of the alcohol (ethanol) can significantly shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[6]

  • Water Removal: As water is a byproduct of the reaction, its removal (e.g., using a Dean-Stark apparatus or a drying agent) can drive the equilibrium forward and improve the yield.[2]

Q3: What are common side reactions or byproducts in the synthesis of this compound?

A3: The main side reaction is the reverse reaction, the acid-catalyzed hydrolysis of the ester back to the carboxylic acid and alcohol.[7] If the starting material or product is sensitive to the acidic conditions, other degradation pathways may occur. The presence of colored impurities in the final product can often be attributed to the oxidation of the amino group or the presence of residual starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (5-aminopicolinic acid) and the formation of the product (this compound).

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a dry, cool place, protected from light to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseTroubleshooting Steps
Incomplete Reaction Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider extending the reflux time.
Increase Reaction Temperature: Ensure the reaction is maintained at a gentle reflux to provide sufficient energy for the reaction to proceed.
Insufficient Catalyst: Increase the amount of acid catalyst (e.g., H₂SO₄) to ensure efficient protonation of the carboxylic acid.
Equilibrium Not Favoring Product Increase Excess of Ethanol: Use a larger excess of ethanol (e.g., 10-fold or more) to shift the equilibrium towards the ester product.[6] Using ethanol as the solvent is a common practice.
Remove Water: If feasible with your setup, use a Dean-Stark apparatus to remove water as it is formed.
Product Degradation Avoid Excessively High Temperatures: While reflux is necessary, avoid overheating, which could lead to decomposition.
Inert Atmosphere: Although not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amino group, especially if colored byproducts are observed.
Inefficient Work-up Proper pH Adjustment: During the aqueous work-up, ensure the pH is carefully adjusted with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and deprotonate any remaining carboxylic acid, facilitating its removal from the organic layer.
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.
Problem 2: Presence of Impurities in the Final Product
Possible CauseTroubleshooting Steps
Unreacted Starting Material Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
Purification: If unreacted 5-aminopicolinic acid remains, it can be removed during the aqueous work-up by washing the organic layer with a basic solution like sodium bicarbonate.
Colored Impurities (Yellow/Brown Product) Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period and then filter through celite to remove the carbon and colored impurities.
Recrystallization: This is a highly effective method for removing colored impurities and improving the overall purity of the final product.
Presence of Water Drying Agent: Ensure the organic layer containing the product is thoroughly dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Data Presentation

Table 1: Illustrative Reaction Conditions for Fischer Esterification of Aminopicolinic Acids

EntryMolar Ratio (Alcohol:Acid)CatalystReaction Time (h)Temperature (°C)Illustrative Yield (%)
11:1H₂SO₄ (catalytic)24Reflux~65
210:1H₂SO₄ (catalytic)24Reflux>95
35:1p-TsOH (catalytic)24Reflux~90
410:1 (with water removal)H₂SO₄ (catalytic)12Reflux>98

Note: This data is illustrative and based on general principles of Fischer esterification. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a similar esterification of a picolinic acid derivative.[8]

Materials:

  • 5-aminopicolinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-aminopicolinic acid in absolute ethanol (a 10-fold molar excess of ethanol is recommended).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 5-aminopicolinic acid. Check the pH of the aqueous layer to ensure it is basic.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification 5-Aminopicolinic_Acid 5-Aminopicolinic Acid Reflux Reflux (12-24h) 5-Aminopicolinic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux H2SO4 H₂SO₄ (Catalyst) H2SO4->Reflux Quench_Neutralize Quench & Neutralize (NaHCO₃ wash) Reflux->Quench_Neutralize Cooling & Solvent Removal Extraction Extraction (Ethyl Acetate) Quench_Neutralize->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Solvent Evaporation Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield? Check_Reaction_Completion Reaction Complete? (TLC/HPLC) Low_Yield->Check_Reaction_Completion Yes Increase_Time_Temp Increase Reflux Time or Temperature Check_Reaction_Completion->Increase_Time_Temp No Check_EtOH_Excess Sufficient Excess of Ethanol? Check_Reaction_Completion->Check_EtOH_Excess Yes Increase_EtOH Increase Molar Ratio of Ethanol Check_EtOH_Excess->Increase_EtOH No Check_Catalyst Sufficient Catalyst? Check_EtOH_Excess->Check_Catalyst Yes Increase_Catalyst Increase Catalyst Concentration Check_Catalyst->Increase_Catalyst No Consider_Water_Removal Consider Water Removal (e.g., Dean-Stark) Check_Catalyst->Consider_Water_Removal Yes Optimize_Workup Optimize Work-up (pH, Extractions) Consider_Water_Removal->Optimize_Workup

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Ethyl 5-aminopicolinate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals working with Ethyl 5-aminopicolinate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound in acidic conditions?

The primary side reaction is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, 5-aminopicolinic acid.[1][2][3] This reaction is catalyzed by the presence of acid and water.[1][2] The rate of hydrolysis is dependent on the pH of the solution, with faster degradation occurring at lower pH values.[2][4]

Q2: My reaction mixture is showing a persistent color. What could be the cause?

A persistent yellow or brown color in the final product can be due to oxidized impurities or residual starting materials.[5] To address this, consider treatment with activated carbon or recrystallization.[5]

Q3: How can I monitor the progress of my reaction and detect the formation of side products?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring reaction progress and identifying impurities.[5] For HPLC, a C18 column with a mobile phase of acetonitrile and water (often with a formic acid additive) can be utilized to separate the desired product from byproducts.[5]

Troubleshooting Guides

Problem 1: Low yield of the desired product.
Possible CauseTroubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider extending the reaction time or cautiously increasing the temperature.[5]
Product Degradation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures or prolonged reaction times.[5]
Inefficient Work-up During extraction, carefully adjust the pH of the aqueous layer to maximize the partitioning of the product into the organic layer. Multiple extractions may be necessary.[5]
Ester Hydrolysis Minimize the presence of water in the reaction mixture by using anhydrous solvents and reagents.[2] If possible, conduct the reaction at a neutral to slightly acidic pH (around 4-6) to minimize hydrolysis.[2]
Problem 2: Presence of significant impurities in the crude product.
Possible CauseTroubleshooting Step
Non-optimal Reaction Conditions Re-evaluate the reaction temperature, concentration, and stoichiometry of reagents. Side reactions are often minimized at lower temperatures.[5]
Presence of Moisture or Air Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the formation of hydrolysis and oxidation byproducts.[5]
Acid-Catalyzed Hydrolysis If strong acidic conditions are required, use the lowest effective temperature and minimize the reaction time to reduce the rate of ester hydrolysis.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Ester Hydrolysis
  • Drying of Solvents and Reagents: Ensure all solvents are thoroughly dried using appropriate drying agents (e.g., molecular sieves). Reagents should be of high purity and stored under anhydrous conditions.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • pH Control: If the reaction chemistry allows, maintain a pH between 4 and 6 to minimize the rate of acid-catalyzed hydrolysis.[2]

  • Temperature Control: Conduct the reaction at the lowest effective temperature. If heating is necessary, carefully control the temperature and reaction time.

  • Reaction Monitoring: Regularly monitor the reaction progress using TLC or HPLC to determine the optimal endpoint and avoid prolonged exposure to acidic conditions.[5]

  • Work-up: During the aqueous work-up, neutralize or slightly basify the solution promptly to prevent further hydrolysis of the ester. Perform extractions quickly and efficiently.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Visualizations

Side_Reactions This compound This compound 5-aminopicolinic acid 5-aminopicolinic acid This compound->5-aminopicolinic acid  H+/H2O (Hydrolysis) Oxidized Impurities Oxidized Impurities This compound->Oxidized Impurities  [O] Troubleshooting_Workflow cluster_issue Issue Identification cluster_analysis Analysis cluster_solution Solution Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Analyze Work-up Analyze Work-up Low Yield->Analyze Work-up Impurities Present Impurities Present Impurities Present->Check Reaction Conditions Review Purity Review Purity Impurities Present->Review Purity Optimize Conditions Optimize Conditions Check Reaction Conditions->Optimize Conditions Improve Work-up Improve Work-up Analyze Work-up->Improve Work-up Purify Product Purify Product Review Purity->Purify Product

References

Technical Support Center: Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 5-aminopicolinate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and in-solution?

A1:

  • Solid Form: When stored as a solid, this compound should be kept in a tightly sealed container at 4°C and protected from light.

  • In Solution: Stock solutions should be prepared fresh for optimal performance. If storage is necessary, it is recommended to store aliquots in a tightly sealed vial at -20°C or -80°C for a limited duration. Avoid repeated freeze-thaw cycles. Due to the potential for hydrolysis, long-term storage of aqueous solutions is not recommended, especially at neutral or alkaline pH.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an ester and an amine), two primary degradation pathways can be anticipated:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 5-aminopicolinic acid and ethanol. Alkaline conditions are known to facilitate the hydrolysis of esters, often irreversibly.

  • Dimerization/Oxidation: Similar to other amino-substituted aromatic compounds like 5-aminolevulinic acid (ALA), there is a potential for dimerization or oxidation, particularly when exposed to light, certain metal ions, or neutral to alkaline pH conditions.[1][2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be highly pH-dependent.

  • Acidic pH (below 5): The compound is likely to be most stable in acidic conditions. Studies on similar compounds, such as 5-aminolevulinic acid and its esters, have shown that a low pH environment (around pH 4-5) significantly inhibits degradation.[1][2][3]

  • Neutral to Alkaline pH (above 6): At neutral and, more significantly, at alkaline pH, the rate of hydrolysis of the ester group is expected to increase substantially. Furthermore, the amino group may be more susceptible to oxidative degradation at higher pH values. For instance, solutions of 5-aminolevulinic acid methyl ester lose activity much faster at pH 7.4.[2]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is generally soluble in organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of similar organic compounds.

  • Aqueous Solutions: For experiments requiring an aqueous medium, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer to the final desired concentration. This can help prevent precipitation, especially if the compound's aqueous solubility is low.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your experimental solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Check Solution Preparation and Storage A->B J Assess Purity of the Compound A->J C Was the solution prepared fresh? B->C G Check pH of the experimental buffer B->G D Prepare fresh solution for each experiment C->D No E How was the stock solution stored? C->E Yes F Store at ≤ -20°C, protect from light, avoid freeze-thaw E->F H Is the pH > 6? G->H I Consider lowering buffer pH to 4-5 if compatible with experiment H->I Yes K Run analytical check (e.g., HPLC) on the stock solution J->K L Degradation confirmed K->L M No degradation observed K->M

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitation of the compound in aqueous buffer.

Troubleshooting Steps:

  • Initial Dissolution: Ensure the compound is fully dissolved in a small volume of an appropriate organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.

  • Concentration: The final concentration in the aqueous buffer may be above its solubility limit. Try preparing a more dilute solution.

  • Buffer Composition: Components of your buffer (e.g., high salt concentration) might be reducing the solubility. If possible, try a different buffer system.

  • Temperature: Solubility can be temperature-dependent. Ensure your buffer is at the correct temperature during the addition of the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol outlines a general method to assess the stability of this compound under different pH and temperature conditions.

1. Preparation of Buffer Solutions:

  • Prepare buffers at pH 4, 7, and 9 (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9).

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

3. Preparation of Test Solutions:

  • Dilute the stock solution with each of the prepared buffers to a final concentration of 100 µg/mL.

4. Incubation:

  • Divide the solutions for each pH into two sets.

  • Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C).

  • Protect all solutions from light.

5. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Analyze the samples using a suitable HPLC method. A reverse-phase HPLC method is generally appropriate for such compounds.

Hypothetical HPLC Method:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to separate degradation products.
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (to be determined by UV scan)

| Injection Volume | 10 µL |

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Workflow for HPLC Stability Study:

A Prepare Buffers (pH 4, 7, 9) C Dilute Stock in Buffers to Test Concentration A->C B Prepare Stock Solution in Organic Solvent B->C D Incubate at Different Temperatures (25°C, 40°C) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) D->E F Analyze by HPLC E->F G Calculate % Remaining vs. Time F->G H Determine Degradation Rate G->H

Caption: Experimental workflow for HPLC-based stability assessment.

Summary of Expected Stability Data (Hypothetical)

The following table summarizes the expected stability trends for this compound based on general chemical principles and data from analogous compounds. Note: This is not experimental data for this specific compound.

ConditionExpected StabilityPrimary Degradation Pathway
pH 4, 4°C HighMinimal degradation
pH 4, 25°C GoodSlow hydrolysis
pH 7, 4°C ModerateHydrolysis
pH 7, 25°C LowAccelerated hydrolysis, potential for oxidation/dimerization
pH 9, 4°C LowRapid hydrolysis
pH 9, 25°C Very LowVery rapid hydrolysis
In DMSO, -20°C HighMinimal degradation
In Ethanol, -20°C HighMinimal degradation
Aqueous, repeated freeze-thaw Moderate to LowPotential for degradation with each cycle
Exposure to Light Moderate to LowPotential for photodegradation

This technical support guide is intended to provide general guidance. For critical applications, it is strongly recommended to perform in-house stability studies under your specific experimental conditions.

References

troubleshooting low conversion in Ethyl 5-aminopicolinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-aminopicolinate.

Troubleshooting Low Conversion and Impurities

Low conversion rates and the presence of impurities are common challenges in the synthesis of this compound, which is typically achieved through the catalytic hydrogenation of Ethyl 5-nitropicolinate. This guide addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: Incomplete reaction is a frequent cause of low yields. It is crucial to monitor the reaction's progress to ensure all the starting material, Ethyl 5-nitropicolinate, has been consumed.[1] Other factors include degradation of the product and inefficient work-up procedures.[1]

Q2: My final product is a persistent yellow or brown color. How can I remove these colored impurities?

A2: A persistent color in the final product is often due to oxidized impurities or residual nitro-aromatic starting materials.[1] To decolorize your product, you can use an activated carbon treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter it through celite.[1] Recrystallization is also a highly effective method for removing colored impurities.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction's progress and detecting impurities.[1] For TLC, a mobile phase of ethyl acetate/hexanes is often effective.[1][2] For HPLC, a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid) can be used.[1]

Q4: What are the potential side reactions to be aware of during the hydrogenation of Ethyl 5-nitropicolinate?

A4: Potential side reactions include over-reduction of the pyridine ring under harsh hydrogenation conditions. Using milder conditions, such as lower temperature and pressure, can help to avoid this. Additionally, partially reduced intermediates (e.g., nitroso, hydroxylamino) can sometimes react to form dimeric impurities.[2] Ensuring the reaction goes to completion can minimize the concentration of these intermediates.

Q5: What is the best way to purify the crude this compound?

A5: The most effective purification methods are recrystallization and column chromatography.[1] For recrystallization, it's important to screen various solvents to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Column chromatography is useful for separating the product from byproducts with different polarities.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible CauseTroubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider extending the reaction time or increasing the temperature.[1]
Catalyst Inactivity Ensure the palladium on carbon (Pd/C) catalyst is not expired or deactivated. Use a fresh batch of catalyst if necessary. Ensure the catalyst was not unduly exposed to air, as it can be pyrophoric.
Poor Hydrogen Gas Delivery Check for leaks in the hydrogenation apparatus. Ensure adequate hydrogen pressure is maintained throughout the reaction.
Presence of Moisture or Air Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent oxidation byproducts.[1]
Problem 2: Presence of Multiple Byproducts in the Crude Product
Possible CauseTroubleshooting Step
Non-optimal Reaction Conditions Re-evaluate the reaction temperature, hydrogen pressure, and concentration of reagents. Side reactions are often minimized at lower temperatures.[1]
Over-reduction If byproducts corresponding to the reduction of the pyridine ring are observed, use milder reaction conditions (e.g., lower hydrogen pressure, lower temperature).
Product Degradation Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Avoid excessively high temperatures or prolonged reaction times.[1]
Problem 3: Difficulty in Product Isolation and Purification
Possible CauseTroubleshooting Step
Inefficient Work-up During extraction, ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the product into the organic layer. Multiple extractions may be necessary.[1]
Poor Crystallization If the product does not crystallize, try different solvent systems. A mixture of solvents, such as ethyl acetate/hexanes, can be effective.[1] Seeding the solution with a small crystal of pure product can also induce crystallization.
Product is an Oil If the product oils out during recrystallization, try using a solvent system with a lower boiling point or cool the solution more slowly.

Data Presentation

The following table provides illustrative data on the impact of different purification methods on the purity and yield of aminopicolinates. Note that actual results may vary depending on the specific impurities present.[1]

Purification MethodPurity BeforePurity AfterYield (%)
Recrystallization (Ethanol/Water)85%>98%75%
Recrystallization (Ethyl Acetate/Hexanes)90%>99%80%
Column Chromatography (Silica Gel)80%>99%65%

Experimental Protocols

Key Experiment: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of this compound by the reduction of Ethyl 5-nitropicolinate.

Materials:

  • Ethyl 5-nitropicolinate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 5-nitropicolinate in a suitable anhydrous solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with an inert gas, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_product Product Ethyl 5-nitropicolinate Ethyl 5-nitropicolinate Reaction Reaction Ethyl 5-nitropicolinate->Reaction H2 (gas) H2 (gas) H2 (gas)->Reaction Pd/C Pd/C Pd/C->Reaction Ethanol Ethanol Ethanol->Reaction This compound This compound Reaction->this compound

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Conversion start Low Conversion Observed check_reaction Monitor reaction by TLC/HPLC start->check_reaction is_sm_present Starting material present? check_reaction->is_sm_present extend_time Extend reaction time / Increase temperature is_sm_present->extend_time Yes degradation Check for product degradation (TLC/HPLC) is_sm_present->degradation No extend_time->check_reaction check_catalyst Check catalyst activity and hydrogen supply extend_time->check_catalyst check_catalyst->check_reaction is_degradation Degradation observed? degradation->is_degradation optimize_conditions Use milder conditions (lower temp/pressure) is_degradation->optimize_conditions Yes check_workup Review work-up procedure (pH, extractions) is_degradation->check_workup No optimize_conditions->check_reaction end Improved Conversion check_workup->end

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Optimizing Coupling Reactions for Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 5-aminopicolinate. It covers common coupling reactions, including amide bond formation and palladium-catalyzed cross-coupling reactions.

Section 1: Amide Coupling (Acylation) Reactions

The primary amine of this compound readily participates in amide bond formation with carboxylic acids. Optimizing these reactions is critical to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for reactions with this compound? A1: For standard amide couplings, carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are often sufficient, especially when used with additives like HOBt.[1] For more challenging or sterically hindered couplings, uronium or phosphonium salt reagents such as HATU, HBTU, or PyBOP are recommended for their higher potency.[2] Propane phosphonic acid anhydride (T3P) is another effective reagent known for clean reactions and easy workups.[3]

Q2: Which base should I choose for my amide coupling reaction? A2: A non-nucleophilic organic base is typically required to neutralize acid byproducts and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is a very common choice.[4][5] N-methylmorpholine (NMM) or collidine can be used as weaker alternatives if side reactions are observed with stronger bases.[2]

Q3: What is the best solvent for amide coupling reactions? A3: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[4] Other options include Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), or mixtures of DMF/DCM, which can sometimes disrupt peptide aggregation.[2] Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and reduce yields.[5]

Q4: How can I minimize side reactions and epimerization? A4: To minimize side reactions, allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for a few minutes before adding the this compound.[5][6] Using additives like HOAt or Oxyma Pure can suppress racemization more effectively than HOBt.[2] If the reaction requires heat, optimize for the shortest possible time to avoid degradation.[2]

Troubleshooting Guide: Amide Coupling
IssueQuestionPossible Cause & Solution
Low or No Product My reaction is not progressing, and I'm recovering starting materials.Inactive Reagents: Use a fresh batch of coupling reagent and ensure it has been stored correctly (cool, dry, dark).[5]Insufficient Activation: Increase the pre-activation time before adding the amine.[5]Steric Hindrance: Switch to a more powerful coupling reagent like HATU or COMU. Consider increasing the reaction temperature or extending the reaction time.[2]Moisture: Ensure all glassware is dry and use anhydrous solvents.[5]
Multiple Byproducts My TLC/LC-MS shows many unexpected spots.Side Reactions with Base: If using a strong base like DIPEA, consider switching to a weaker one like NMM.[2]Over-activation: Reduce the pre-activation time before adding the amine.[2]Reagent Stoichiometry: Ensure the correct ratios of acid, amine, coupling reagent, and base are used. Incorrect stoichiometry can lead to side products.[5]
Low Yield The reaction works but the yield is poor.Incomplete Reaction: Consider performing a "double coupling," where fresh reagents are added after the initial reaction period.[5] Increase the equivalents of the coupling reagent and the limiting reactant.[5]Aggregation: Change the solvent to NMP or a DMF/DCM mixture to improve solubility and reduce aggregation.[2]Difficult Purification: During workup, unreacted coupling reagents and byproducts can be difficult to remove. An acidic wash (e.g., dilute HCl) can help remove excess base like DIPEA, while a basic wash (e.g., sat. NaHCO₃) can remove unreacted carboxylic acid.[7]
Data Summary: Common Amide Coupling Conditions
Coupling ReagentAdditiveBase (eq)SolventTemperature (°C)Typical Yield (%)Notes
EDCHOBtDIPEA (2.0)DMF or DCM0 - 2560 - 90Standard, cost-effective method.[8]
HATUN/ADIPEA (2.0)DMF0 - 2570 - 95Highly effective for hindered substrates.[4]
PyBOPN/ADIPEA (2.0)DMF0 - 2570 - 95Associated with lower racemization levels.[2]
T3PN/APyridine (2.0)Ethyl Acetate25 - 5075 - 95Easy workup as byproducts are water-soluble.[3]
Experimental Protocol: General Amide Coupling with HATU
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[6]

  • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Troubleshooting Amide Coupling```dot

// Nodes start [label="Low Yield in Amide Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check for Starting Material\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_present [label="Starting Material Present\n(Incomplete Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_absent [label="Starting Material Consumed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// SM Present Path increase_time_temp [label="Increase Reaction\nTime or Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stronger_reagent [label="Use Stronger Coupling Reagent\n(e.g., HATU, COMU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; double_coupling [label="Perform a Double Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality\n(Anhydrous Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// SM Absent Path check_byproducts [label="Analyze Byproducts\n(LC-MS/NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Side Reactions Confirmed", fillcolor="#FBBC05", fontcolor="#202124"]; purification_issue [label="Product Loss During\nWorkup/Purification", fillcolor="#FBBC05", fontcolor="#202124"];

// Side Reactions Path optimize_base [label="Optimize Base\n(e.g., DIPEA -> NMM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; additives [label="Use Additives to Suppress\nRacemization (HOAt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Purification Path optimize_workup [label="Optimize Workup Procedure\n(Acid/Base Washes)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> sm_present [label="Yes"]; check_sm -> sm_absent [label="No"];

sm_present -> {increase_time_temp, stronger_reagent, double_coupling, check_reagents} [dir=back, arrowhead=inv, style=dashed];

sm_absent -> check_byproducts; check_byproducts -> side_reactions [label="Yes"]; check_byproducts -> purification_issue [label="Likely"];

side_reactions -> {optimize_base, optimize_temp, additives} [dir=back, arrowhead=inv, style=dashed];

purification_issue -> optimize_workup; }

Caption: Decision process for selecting Buchwald-Hartwig conditions.

Section 3: Suzuki-Miyaura C-C Cross-Coupling

For this reaction, this compound must first be functionalized with a halide (e.g., at the 6-position to give Ethyl 6-chloro-5-aminopicolinate). This section assumes such a halogenated substrate is used.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection in a Suzuki coupling involving a pyridine ring? A1: Palladium(0) sources are needed. Using a pre-catalyst like Pd(dppf)Cl₂ or generating the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. For electron-deficient heteroaryl halides, electron-rich and bulky ligands like SPhos or XPhos are often good choices. [9] Q2: Which base and solvent system should I use? A2: An aqueous base is standard for Suzuki couplings. Aqueous potassium carbonate (K₂CO₃) is the most common first choice. [9]If protodeboronation is an issue, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial. [9]Common solvents include 1,4-dioxane, toluene, or 2-MeTHF, typically with water as a co-solvent for the base. [9] Q3: My boronic acid seems to be decomposing. How can I prevent this? A3: Protodeboronation (replacement of the boron group with hydrogen) is a major side reaction. It can be minimized by using less harsh conditions (lower temperature, milder base like NaHCO₃), rigorously deoxygenating the reaction mixture, or switching from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. [9][10] Q4: I am observing homocoupling of my boronic acid. What causes this? A4: Homocoupling (Glaser coupling) is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. [9]Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles.

Troubleshooting Guide: Suzuki Coupling
IssueQuestionPossible Cause & Solution
Low Yield My reaction is not going to completion.Poorly Reactive Halide: Heteroaryl chlorides can be challenging. Use a more active, electron-rich ligand like SPhos or cataCXium A and consider higher temperatures.<[9]br>Catalyst/Ligand Ratio: The ratio of palladium to ligand can be critical. It may be necessary to screen different ratios.<[11]br>Poor Solubility: Substrates may not be fully dissolved. Try a different solvent system like DMF or toluene if solubility in dioxane is poor. [9]
Protodeboronation My boronic acid is being converted back to the parent arene.Harsh Conditions: Use a milder base (e.g., K₂CO₃ -> NaHCO₃) or lower the reaction temperature.<[9]br>Water Content: Too much water can promote hydrolysis. Try reducing the amount of water or switch to anhydrous conditions with K₃PO₄.<[9]br>Boronic Acid Instability: Switch to a more stable boronic ester like a pinacol or MIDA boronate. [10]
Homocoupling I am forming significant amounts of a biaryl byproduct from my boronic acid.Oxygen Contamination: The most common cause. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.<[9]br>Catalyst Choice: Some palladium sources or ligands may be more prone to promoting homocoupling. Screening different systems may be necessary.
Data Summary: Common Suzuki Reaction Conditions
Pd SourceLigandBaseSolvent SystemTemperature (°C)Notes
Pd(PPh₃)₄(PPh₃)Na₂CO₃ (2M aq.)Dioxane80 - 100A classical, but often less efficient, system.
Pd(dppf)Cl₂(dppf)K₂CO₃ (2M aq.)MeTHF / H₂O80 - 100Robust and reliable for many substrates.
Pd₂(dba)₃SPhosK₃PO₄Toluene / H₂O100 - 110Excellent for challenging heteroaryl chlorides. [9]
XPhos Pd G3(XPhos)K₂CO₃ (2M aq.)Dioxane / H₂O90 - 110A modern, highly active pre-catalyst system. [9]
Experimental Protocol: General Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the starting halide is consumed (monitor by LC-MS or TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Workflow Diagram: Troubleshooting Suzuki Coupling Reactions

Caption: Troubleshooting workflow for common Suzuki coupling issues.

References

removal of unreacted starting materials from Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and other impurities from Ethyl 5-aminopicolinate.

Troubleshooting Guide

Unreacted starting materials and byproducts can compromise the purity of this compound, affecting downstream applications. The following table addresses common issues encountered during purification.

Problem Potential Cause Recommended Solution
Persistent yellow or brown color in the final product Presence of oxidized impurities or residual nitro-aromatic starting materials.[1]1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon. Stir for 10-15 minutes, then filter through celite to remove the carbon before proceeding with recrystallization.[1] 2. Recrystallization: This is highly effective for removing colored impurities. The choice of solvent is critical; refer to the recrystallization protocol below.[1]
Presence of unreacted starting materials (e.g., Ethyl 5-nitropicolinate) Incomplete reaction, particularly during the reduction of a nitro group.[1][2]1. Reaction Optimization: Ensure sufficient reaction time and appropriate catalyst loading (e.g., Pd/C for hydrogenation).[2] 2. Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the more polar product from less polar starting materials.[1]
Product contains the corresponding carboxylic acid (5-aminopicolinic acid) Hydrolysis of the ethyl ester group, which can occur under acidic or basic conditions during the reaction or work-up.[1]1. Aqueous Wash: During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. 2. Column Chromatography: The carboxylic acid is significantly more polar than the ester and will have a much lower Rf on a silica TLC plate, allowing for separation by column chromatography.
Low yield after purification 1. Product loss during recrystallization due to high solubility in the cold solvent. 2. Inefficient extraction during work-up.1. Recrystallization Solvent Selection: Carefully select a solvent system where the product has high solubility at elevated temperatures but is sparingly soluble at room temperature or below.[1] Test various solvent systems on a small scale first. 2. Work-up Optimization: Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the product into the organic layer. Perform multiple extractions with the organic solvent.[1]
Oiling out during recrystallization The solute is too soluble in the chosen solvent, or the solution is cooled too rapidly.1. Solvent Adjustment: Add a co-solvent in which the compound is less soluble (an anti-solvent). 2. Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote crystal formation instead of oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include Ethyl 5-nitropicolinate or Ethyl 5-halopicolinate.[1]

  • Intermediates: Incomplete reduction of a nitro group can lead to the presence of corresponding nitroso or hydroxylamine intermediates.[2]

  • Byproducts from Side Reactions: These may include hydrolysis of the ester to 5-aminopicolinic acid, N-oxide formation on the pyridine ring, and dimerization or polymerization products.[1][2]

  • Residual Solvents: Solvents used in the reaction or purification process may be retained in the final product.[3]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect impurities at low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] It is recommended to test a range of solvents on a small scale. Common solvent systems for aminopicolinates include ethanol/water, ethyl acetate/hexanes, and toluene.[1]

Q4: When is column chromatography preferred over recrystallization?

A4: Column chromatography is preferred when:

  • Impurities have similar solubility profiles to the product, making separation by recrystallization difficult.

  • There is a mixture of several impurities with different polarities.

  • A very high degree of purity is required.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized for your crude material.

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents to find a suitable system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[1]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a binary solvent system, the less soluble solvent can be added slowly until the solution becomes cloudy, then reheated until clear before cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[1]

Column Chromatography of this compound

This protocol describes a standard silica gel chromatography for purification.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good system will show the product spot with a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities. A common eluent system is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Example Solvent Systems for Recrystallization of Aminopicolinates

Solvent SystemPurity BeforePurity AfterYield (%)
Ethanol/Water85%>98%75%
Ethyl Acetate/Hexanes90%>99%80%
Toluene88%>98%70%
Note: These are example values; actual results may vary.[1]

Table 2: Example Eluent Systems for Column Chromatography

Eluent System (v/v)Typical Impurities Removed
20-50% Ethyl Acetate in HexanesLess polar impurities, unreacted starting materials.[1]
1-5% Methanol in DichloromethaneMore polar impurities, hydrolysis products.[1]

Visualizations

Experimental Workflow for Purification and Analysis

PurificationWorkflow Crude Crude Ethyl 5-aminopicolinate Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis Waste Impurities Recrystallization->Waste ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Re-analyze ColumnChromatography->Waste Decision Purity Acceptable? PurityAnalysis->Decision PureProduct Pure Ethyl 5-aminopicolinate Decision->ColumnChromatography No Decision->PureProduct Yes

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: NMR Characterization of Ethyl 5-aminopicolinate Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the characterization of Ethyl 5-aminopicolinate and its potential byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound, helping you identify impurities and interpret your spectra accurately.

Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What are the likely impurities?

A1: The most common impurities in the synthesis of this compound are residual starting material, hydrolysis products, and byproducts from side reactions. The expected and potential impurity peaks are summarized below.

Q2: How can I distinguish the signals of this compound from its corresponding carboxylic acid (5-aminopicolinic acid) in the ¹H NMR spectrum?

A2: The key differences will be the presence of signals for the ethyl group in this compound and the absence of the acidic proton of the carboxylic acid.

  • This compound: Look for a quartet around 4.3-4.4 ppm (CH₂) and a triplet around 1.3-1.4 ppm (CH₃).

  • 5-Aminopicolinic Acid: The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and will be exchangeable with D₂O. The ethyl group signals will be absent.

Q3: I see a broad singlet in my ¹H NMR spectrum. What could it be?

A3: A broad singlet could be due to several protons:

  • -NH₂ protons: The amino protons of this compound or 5-aminopicolinic acid typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

  • -COOH proton: If 5-aminopicolinic acid is present, its carboxylic acid proton will be a broad singlet, usually above 10 ppm.

  • Water: Residual water in the NMR solvent will also appear as a broad singlet.

To confirm an -NH₂ or -OH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet corresponding to the exchangeable proton will disappear or significantly decrease in intensity.

Q4: The integration of my aromatic signals does not match the expected ratio. What could be the cause?

A4: This often indicates the presence of aromatic impurities. Compare the chemical shifts and coupling patterns of your signals with the data provided in the tables below to identify potential byproducts such as unreacted starting materials or other substituted picolinate derivatives.

Data Presentation: NMR Data Tables

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential byproducts. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data of this compound and Potential Byproducts

Compound NameH-3H-4H-6-CH₂- (Ethyl)-CH₃ (Ethyl)-NH₂-COOHSolvent
This compound ~7.8-7.9 (d)~7.1-7.2 (dd)~8.2-8.3 (d)~4.3-4.4 (q)~1.3-1.4 (t)broad s-CDCl₃
5-Aminopicolinic Acid ~7.7 (d)~7.0 (dd)~8.1 (d)--broad s>10 (broad s)DMSO-d₆
Unsubstituted Ethyl Picolinate ~8.1 (d)~7.4 (t)~8.7 (d)4.44 (q)1.41 (t)--CDCl₃[1]

d: doublet, dd: doublet of doublets, t: triplet, q: quartet, s: singlet

Table 2: ¹³C NMR Data of this compound and Potential Byproducts

Compound NameC-2C-3C-4C-5C-6C=O-CH₂- (Ethyl)-CH₃ (Ethyl)Solvent
This compound ~148~120~122~145~138~165~61~14CDCl₃
5-Aminopicolinic Acid ~150~121~123~146~139~167--DMSO-d₆
Unsubstituted Ethyl Picolinate 147.0126.0136.0124.0149.0164.061.014.0CDCl₃[1]

Experimental Protocols

NMR Sample Preparation

  • Dissolve the sample: Weigh approximately 5-10 mg of your sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add internal standard (optional): For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard (0 ppm).

  • Acquire the spectrum: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

D₂O Exchange Experiment

  • Acquire initial spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Gently shake the tube to ensure thorough mixing.

  • Re-acquire spectrum: Acquire another ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to exchangeable protons (-NH₂, -OH, -COOH) will have disappeared or significantly diminished in the second spectrum.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying byproducts in an NMR spectrum of this compound.

troubleshooting_workflow start Start: Obtain ¹H NMR Spectrum check_peaks Compare with Expected Spectrum of This compound start->check_peaks extra_peaks Extra Peaks Present? check_peaks->extra_peaks no_extra_peaks Spectrum Matches: Pure Product extra_peaks->no_extra_peaks No identify_impurities Identify Potential Byproducts extra_peaks->identify_impurities Yes check_starting_material Check for 5-Aminopicolinic Acid (Absence of ethyl signals, -COOH peak > 10 ppm) identify_impurities->check_starting_material check_hydrolysis Check for Hydrolysis (Presence of Ethanol signals and 5-Aminopicolinic Acid) identify_impurities->check_hydrolysis check_other Check for Other Related Byproducts (Compare with literature data) identify_impurities->check_other d2o_exchange Perform D₂O Exchange Experiment identify_impurities->d2o_exchange end End: Byproduct(s) Identified check_starting_material->end check_hydrolysis->end check_other->end confirm_nh2_cooh Confirm -NH₂ and/or -COOH peaks d2o_exchange->confirm_nh2_cooh confirm_nh2_cooh->end

Byproduct Identification Workflow

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 5-Aminopicolinate and Methyl 5-Aminopicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Ethyl 5-aminopicolinate and mthis compound are two such foundational scaffolds, frequently employed in the construction of complex heterocyclic compounds. This guide provides an objective comparison of their reactivity, supported by established principles of organic chemistry and representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

While direct quantitative comparative studies on the reactivity of this compound and mthis compound are not extensively available in peer-reviewed literature, a robust qualitative comparison can be drawn from fundamental principles of chemical kinetics and steric effects. In general, mthis compound is expected to exhibit higher reactivity in nucleophilic acyl substitution and related cross-coupling reactions compared to its ethyl counterpart. This is primarily attributed to the smaller steric footprint of the methyl group, which allows for more facile access of nucleophiles and reagents to the ester's carbonyl carbon.

This guide will delve into the theoretical basis for this difference in reactivity and provide generalized experimental protocols for key transformations, including amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Furthermore, we will explore the relevance of the 5-aminopicolinate scaffold in medicinal chemistry, particularly in the context of kinase inhibitor design and the modulation of cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below.

PropertyMthis compoundThis compound
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂
Molecular Weight 152.15 g/mol 166.18 g/mol
CAS Number 67515-76-8119830-47-6
Appearance Off-white to light yellow crystalline powderLight yellow to yellow-brown crystalline powder
Solubility Soluble in methanol, ethanol, and DMSOSoluble in methanol, ethanol, and DMSO

Reactivity Comparison: Theoretical Framework

The primary difference in reactivity between methyl and ethyl esters lies in the steric hindrance presented by the alkoxy group. In reactions such as amide bond formation, which proceed via a nucleophilic acyl substitution mechanism, the approach of the nucleophile to the electrophilic carbonyl carbon is a critical step. The larger ethyl group in this compound creates greater steric congestion around the reaction center compared to the methyl group in mthis compound. This increased steric hindrance can lead to a higher activation energy for the reaction, resulting in a slower reaction rate.

This principle extends to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. While the ester group is not directly involved in the catalytic cycle's bond-forming steps (which occur at the C-X bond of an aryl halide and the N-H bond of the amine, respectively), the overall steric environment of the molecule can influence ligand association and the efficiency of the catalytic turnover.

Key Chemical Transformations: A Comparative Overview

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reaction of 5-aminopicolinate esters with amines to form the corresponding amides is a common synthetic step.

Expected Reactivity: Mthis compound is anticipated to react more readily with amines than this compound under identical conditions, leading to higher yields in shorter reaction times.

Experimental Protocol: General Procedure for Amide Bond Formation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-aminopicolinate ester (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMA, or toluene).

  • Addition of Reagents: Add the desired amine (1.0-1.2 equivalents) and a suitable base (e.g., triethylamine, diisopropylethylamine, 1.5-2.0 equivalents).

  • Coupling Agent: Add a coupling agent (e.g., HATU, HOBt/EDC, 1.1-1.2 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, often used to introduce aryl or heteroaryl substituents. For this reaction, the 5-aminopicolinate would typically be halogenated at a different position on the pyridine ring.

Expected Reactivity: In a scenario where both esters are functionalized with a halide (e.g., 6-bromo-5-aminopicolinate), the methyl ester derivative would likely exhibit slightly better performance in Suzuki coupling reactions due to its overall lower steric bulk, potentially leading to faster reaction times and higher yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of the halo-5-aminopicolinate ester (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents) in a suitable solvent system (e.g., dioxane/water, toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. Similar to the Suzuki coupling, the 5-aminopicolinate ester would need to be halogenated.

Expected Reactivity: The methyl ester is expected to be the more favorable substrate in Buchwald-Hartwig aminations, potentially requiring lower catalyst loadings or shorter reaction times to achieve high yields compared to the ethyl ester.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-5-aminopicolinate ester (1.0 equivalent), the amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equivalents) in a sealed tube.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Application in Medicinal Chemistry: Kinase Inhibitors and Signaling Pathways

The 5-aminopicolinate scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase Signaling Pathways

Many kinase inhibitors function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade. The 5-aminopicolinate moiety can be elaborated to interact with key residues in the kinase active site. For example, derivatives of aminopyridines have been developed as inhibitors of various kinases, including:

  • Aurora Kinases: These are critical for cell division, and their inhibitors are investigated as anti-cancer agents.

  • Checkpoint Kinase 1 (CHK1): CHK1 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Inhibitors targeting components of this pathway are of significant interest in oncology.

The choice between an ethyl and a methyl ester in the synthesis of such inhibitors can have implications for the physicochemical properties of the final compound, such as solubility and metabolic stability, which are critical for drug development.

Diagrams

experimental_workflow General Experimental Workflow for C-N and C-C Coupling Reactions start Combine Reactants, Catalyst, Ligand, and Base degas Degas and Add Anhydrous Solvent start->degas heat Heat Reaction Mixture under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for coupling reactions.

kinase_inhibition_pathway Simplified Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase PI3K PI3K receptor->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation transcription Gene Transcription (Proliferation, Survival) mTOR->transcription Activation inhibitor 5-Aminopicolinate-based Kinase Inhibitor inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

A Comparative Guide to Aminopicolinate Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different aminopicolinate esters, focusing on their synthesis and potential performance characteristics relevant to drug discovery and development. Due to the limited availability of direct comparative studies, this document collates available experimental data and synthetic protocols to facilitate informed decisions in research and development.

Introduction to Aminopicolinate Esters

Aminopicolinate esters are a class of heterocyclic compounds based on a pyridine ring functionalized with both an amino group and an ester group. This structural motif is of significant interest in medicinal chemistry as it serves as a versatile scaffold for the development of novel therapeutic agents. The position of the amino and ester groups, along with other substituents on the pyridine ring, can significantly influence the molecule's physicochemical properties, biological activity, and potential as a ligand for metal ions or biological targets.[1] This guide focuses on a selection of aminopicolinate esters to highlight the variations in their synthesis and reported applications.

Comparison of Synthesis Methods

The synthesis of aminopicolinate esters typically involves multi-step sequences starting from commercially available pyridine derivatives. The choice of starting material and synthetic route can significantly impact the overall yield and purity of the final product. Below is a summary of synthetic approaches for three different aminopicolinate esters.

EsterStarting Material(s)Key Reaction StepsReported YieldReference
Methyl 5-amino-3-methylpicolinate 5-Amino-3-methylpicolinonitrile1. Hydrolysis of the nitrile to a carboxylic acid. 2. Esterification of the carboxylic acid.Not specified[2]
Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate derivatives 3,6-dichloropyridine-2-carboxylic acid1. Bromination 2. Esterification 3. Nitration 4. Reduction 5. Suzuki-Miyaura coupling 6. Amide/urea/thiourea formationGood yields[3]
6-Aminopicolinic acid methyl ester 6-aminopyridine-2-carboxylic acidFischer-Speier Esterification with methanol and sulfuric acid.59%[4]
4-Aminopicolinic acid Picolinic acid N-oxide1. Nitration to 4-nitropicolinic acid N-oxide. 2. Catalytic hydrogenation.Not specified[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are selected protocols for the synthesis of different aminopicolinate esters.

Synthesis of Methyl 5-amino-3-methylpicolinate

A plausible two-step synthesis starting from 5-amino-3-methylpicolinonitrile has been proposed.[2]

Step 1: Hydrolysis of 5-Amino-3-methylpicolinonitrile

  • The nitrile group of 5-Amino-3-methylpicolinonitrile is hydrolyzed under acidic or basic conditions to yield 5-amino-3-methylpicolinic acid.[2]

Step 2: Esterification of 5-amino-3-methylpicolinic acid

  • The resulting carboxylic acid is then esterified to produce Methyl 5-amino-3-methylpicolinate.[2] A common method for this step is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[6]

Synthesis of 6-Aminopicolinic Acid Methyl Ester

This ester can be synthesized via a one-step Fischer-Speier esterification.[4]

  • Procedure: To a solution of 6-aminopyridine-2-carboxylic acid (10g) in methanol (150ml), concentrated sulfuric acid (20ml) is added dropwise. The mixture is then refluxed for 16 hours. After removing most of the methanol under vacuum, the residue is poured into ice water. The pH of the mixture is adjusted to 8-9 with a 6N sodium hydroxide solution, and the product is extracted with ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate, and filtered. The filtrate is concentrated to yield the final product.[4]

Synthesis of 4-Aminopicolinic Acid

The synthesis of the parent acid for 4-aminopicolinate esters involves a two-step process from picolinic acid N-oxide.[5]

Step 1: Nitration of Picolinic Acid N-Oxide

  • Picolinic acid N-oxide is nitrated using a mixture of sulfuric acid and fuming nitric acid to produce 4-nitropicolinic acid N-oxide.[5]

Step 2: Reduction of 4-Nitropicolinic Acid N-Oxide

  • The resulting 4-nitropicolinic acid N-oxide is then reduced to 4-aminopicolinic acid using catalytic hydrogenation.[5]

Performance and Applications

The performance of aminopicolinate esters is highly dependent on their specific structure and the context of their application. While direct comparative performance data is scarce, the following sections summarize the reported biological activities and potential applications for different esters.

Antimycobacterial Activity

A series of novel diamino phenyl chloropicolinate amides, ureas, and thiourea derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[3]

Compound TypeActivityNote
Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate derivativesSeveral compounds showed good minimum inhibitory concentration (MIC) values.Five compounds demonstrated promising MIC values with low cytotoxicity compared to reference drugs.[3]
Ligand Design and Coordination Chemistry

The electronic and steric properties of the picolinate ring, which can be modulated by substituents, significantly affect the ligand's coordination chemistry, binding affinity, and biological activity.[1]

  • Methyl 5-amino-3-methylpicolinate : The presence of both an electron-donating amino group and a sterically influential methyl group is expected to enhance its coordination strength and potentially lead to greater binding selectivity compared to simpler picolinate esters.[1]

  • 6-Aminopicolinic acid methyl ester : This compound is utilized as a ligand in the development of biosensors, demonstrating high specificity and affinity.[4]

  • 4-Aminopicolinic acid : Derivatives of this acid are considered potential candidates for use as ligands with transition metals.[5]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows for different aminopicolinate esters.

Synthesis_Methyl_5_amino_3_methylpicolinate start 5-Amino-3-methylpicolinonitrile intermediate 5-amino-3-methylpicolinic acid start->intermediate Hydrolysis end Methyl 5-amino-3-methylpicolinate intermediate->end Esterification

Caption: Proposed synthesis of Methyl 5-amino-3-methylpicolinate.

Synthesis_6_Aminopicolinic_acid_methyl_ester start 6-aminopyridine-2-carboxylic acid end 6-Aminopicolinic acid methyl ester start->end Fischer-Speier Esterification

Caption: Synthesis of 6-Aminopicolinic acid methyl ester.

Synthesis_4_Aminopicolinic_acid start Picolinic acid N-oxide intermediate 4-nitropicolinic acid N-oxide start->intermediate Nitration end 4-Aminopicolinic acid intermediate->end Catalytic Hydrogenation

Caption: Synthesis of 4-Aminopicolinic acid.

Conclusion

The synthesis and performance of aminopicolinate esters are diverse, reflecting the versatility of the aminopicolinate scaffold. While this guide provides a snapshot of available data for a selection of these compounds, it is evident that the field would benefit from direct comparative studies to better elucidate structure-activity relationships. The provided synthetic protocols and performance data are intended to serve as a valuable resource for researchers in the design and execution of their own investigations into this promising class of molecules.

References

Unraveling the Biological Potential of 5-Aminopicolinate Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which 5-aminopicolinate derivatives have emerged as a promising scaffold. While direct comparative studies on the biological activities of ethyl versus methyl 5-aminopicolinate derivatives are not extensively documented in publicly available research, an examination of related picolinamide and quinoline structures provides valuable insights into their potential as anticancer and antimicrobial agents. This guide offers an objective comparison of the biological performance of these classes of compounds, supported by experimental data from various studies, to aid researchers in navigating this area of drug discovery.

Anticancer Activity: A Tale of Two Esters?

The influence of the ester group—specifically, the difference between a methyl and an ethyl ester—on the anticancer activity of 5-aminopicolinate derivatives remains an area ripe for exploration. However, structure-activity relationship (SAR) studies on related heterocyclic compounds consistently demonstrate that even minor structural modifications can significantly impact biological efficacy.

Research on various picolinamide derivatives has highlighted their potential as potent antitumor agents. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines. One derivative, compound 6p , exhibited broad-spectrum antitumor activity, in some cases surpassing the efficacy of the established drug sorafenib.[1] This suggests that the picolinamide core is a valuable pharmacophore for the development of new anticancer drugs.

Furthermore, picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2] Compounds such as 7h , 9a , and 9l demonstrated potent inhibition of VEGFR-2 kinase.[2] While these studies do not directly compare ethyl and methyl esters, they underscore the tunability of the picolinamide scaffold for targeted cancer therapy. The choice of the ester group could influence factors such as cell permeability, metabolic stability, and interaction with the target protein, thereby modulating the overall anticancer effect.

Table 1: Anticancer Activity of Picolinamide Derivatives

CompoundTarget/AssayCell Line(s)IC50 (µM)Reference
6p AntiproliferativeMGC-803, HCT-116, MCF-7, HepG21.38, 5.34, 5.21, <10[1]
Sorafenib AntiproliferativeHepG216.30[1]
7h VEGFR-2 Inhibition-0.087[2]
9a VEGFR-2 Inhibition-0.027[2]
9l VEGFR-2 Inhibition-0.094[2]
Sorafenib VEGFR-2 Inhibition-0.180[2]

Antimicrobial Activity: Exploring a Different Battlefield

The potential of picolinate derivatives extends to the realm of antimicrobial agents. While direct comparisons of ethyl and methyl 5-aminopicolinates are scarce, the broader class of quinoline derivatives, which share structural similarities, has been investigated for antibacterial and antifungal properties. The nature of the alkyl ester in these compounds can influence their lipophilicity, which in turn affects their ability to penetrate microbial cell membranes. Generally, an optimal lipophilicity is required for effective antimicrobial activity; a chain that is too short or too long can be detrimental.[3]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity against VEGFR-2 kinase is determined using an in vitro kinase assay.

  • Assay Components: The assay mixture typically contains the VEGFR-2 enzyme, a substrate peptide, ATP, and the test compound at various concentrations in an assay buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

Many picolinamide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and survival. The VEGFR-2 signaling pathway is a prominent target.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Picolinamide Picolinamide Derivatives Picolinamide->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.

Conclusion

References

A Comparative Guide to the Purity Validation of Ethyl 5-aminopicolinate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical ingredients and advanced chemical intermediates, ensuring the purity of compounds such as Ethyl 5-aminopicolinate is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound. The information herein is supported by detailed experimental protocols and data presented for clear comparison.

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on a validated Reversed-Phase HPLC (RP-HPLC) method as the primary analytical technique and compare its performance characteristics with GC-MS.

Potential Impurities in this compound

A common synthetic route to this compound involves the reduction of Ethyl 5-nitropicolinate[1]. Based on this, potential process-related impurities may include:

  • Ethyl 5-nitropicolinate (Starting Material): Incomplete reduction can lead to the presence of the starting material.

  • 5-Aminopicolinic acid (Hydrolysis Product): The ester group can hydrolyze to the corresponding carboxylic acid.

Comparison of Analytical Methods: HPLC vs. GC-MS

The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the nature of the impurities and the desired level of sensitivity and structural information.

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.May require derivatization for polar compounds containing amine and ester groups to increase volatility[3].
Quantification Provides excellent quantitative accuracy and precision.Good for quantification, especially with an internal standard.
Impurity Identification Limited structural information from UV detection alone. Mass spectrometry (LC-MS) coupling is needed for identification.Provides detailed structural information from mass spectra, aiding in the identification of unknown impurities.
Sensitivity High sensitivity, typically in the parts-per-million (ppm) range.Very high sensitivity, capable of detecting trace-level impurities in the parts-per-billion (ppb) range[3].
Cost & Complexity Relatively lower cost and complexity compared to GC-MS.Higher initial instrument cost and operational complexity.

Experimental Protocols

RP-HPLC Method for Purity Determination

This protocol describes a validated RP-HPLC method for the quantification of this compound and its potential impurities.

a. Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

ParameterCondition
Instrumentation HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a 40:60 v/v ratio.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.
GC-MS Method for Impurity Profiling

This protocol provides a general approach for the analysis of this compound by GC-MS, which may require derivatization.

a. Sample Preparation (with Derivatization):

  • Accurately weigh 10 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions:

ParameterCondition
Instrumentation Gas chromatograph coupled with a mass spectrometer.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Injector Temperature 250 °C.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
MS Transfer Line Temp 280 °C.
Ion Source Temp 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 40-450 m/z.

Data Presentation

The following tables summarize hypothetical data from the validation of the HPLC method according to ICH guidelines.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area (n=6) ≤ 1.0%0.4%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) 0.9995
Range 1 - 150 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD) < 1.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank and known impurities.

Table 3: Comparison of Impurity Detection

ImpurityHPLC-UV (% Area)GC-MS (Relative Abundance)
Ethyl 5-nitropicolinate 0.08%Detected, structure confirmed
5-Aminopicolinic acid 0.12%Detected after derivatization
Unknown Impurity 1 0.05%Detected, tentative structure proposed

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis (Alternative) cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (C18 Column) filter->hplc_system derivatize Derivatization (Optional) filter->derivatize uv_detection UV Detection (254 nm) hplc_system->uv_detection chromatogram Chromatogram uv_detection->chromatogram gcms_system GC-MS System derivatize->gcms_system ms_detection Mass Spectrometry Detection gcms_system->ms_detection ms_detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Purity Calculation integration->purity_calc

Caption: Experimental workflow for the purity validation of this compound.

validation_parameters cluster_params Key Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Promotes Inhibitor Picolinate-Derived Inhibitor Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by a picolinate-derived molecule.

Conclusion

The RP-HPLC method detailed in this guide is demonstrated to be a robust, accurate, and precise method for the routine purity validation of this compound. It is well-suited for quality control environments where reliable quantification of the main component and known impurities is the primary objective.

In contrast, GC-MS serves as a powerful complementary technique, particularly for the identification of unknown impurities and for analyses requiring very high sensitivity. While it may necessitate a derivatization step for a polar compound like this compound, the structural information it provides is invaluable during process development and for comprehensive impurity profiling. The choice between these methods should be guided by the specific analytical needs, balancing factors such as the need for structural elucidation, sample throughput, and cost.

References

Assessing the Performance of Ethyl 5-Aminopicolinate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. Ethyl 5-aminopicolinate has emerged as a significant building block, particularly in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This guide provides an objective comparison of the performance of the aminopicolinate scaffold with other alternatives in the context of p38 MAP kinase inhibition, supported by experimental data and detailed methodologies.

The Aminopicolinate Scaffold: A Privileged Structure for Kinase Inhibition

This compound, a substituted pyridine derivative, serves as a key starting material for the synthesis of a variety of heterocyclic compounds with biological activity. Its rigid structure and the presence of strategically positioned nitrogen atoms make it an ideal scaffold for interacting with the ATP-binding pocket of kinases. The picolinate moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of many potent and selective kinase inhibitors.

The primary application of the aminopicolinate scaffold has been in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for autoimmune diseases such as rheumatoid arthritis.[1]

Comparative Performance of Kinase Inhibitor Scaffolds

While direct head-to-head comparisons of different scaffolds are not always available in the literature, we can infer performance by examining the potency and selectivity of inhibitors derived from various core structures. The following table summarizes the in vitro activity of representative p38 MAP kinase inhibitors based on different scaffolds.

Inhibitor/ScaffoldTarget KinaseIn Vitro Potency (IC50/Kd)Key Features of the ScaffoldReference
Aminopicolinate Derivative p38α MAP KinaseIC50: ~10-100 nM (typical range for optimized derivatives)Pyridine core for hinge binding; amenable to diverse substitutions for exploring chemical space.[2]
BIRB 796 (Doramapimod) p38α MAP KinaseKd: 0.1 nMPyrazole-urea scaffold; binds to an allosteric site, inducing a "DFG-out" conformation, leading to high affinity and slow dissociation.[3][4][3]
SB203580 p38α/β MAP KinaseIC50: ~50-600 nMPyridinyl-imidazole scaffold; a well-established, ATP-competitive inhibitor.[5]
VX-745 p38α MAP KinaseIC50: ~13 nMQuinazolinone-based scaffold; demonstrates high selectivity.[4]

Analysis:

The aminopicolinate scaffold provides a solid foundation for developing potent p38 MAP kinase inhibitors with IC50 values in the nanomolar range. While highly optimized allosteric inhibitors like BIRB 796 demonstrate exceptional potency with picomolar affinity, ATP-competitive inhibitors derived from scaffolds like aminopicolinate offer a more traditional and often more synthetically accessible route to potent inhibitors. The versatility of the aminopicolinate core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

To provide a practical context for the data presented, this section outlines typical experimental protocols used to assess the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human p38α MAP kinase

    • Kinase substrate (e.g., ATF2)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the p38α kinase and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Assay for TNF-α Production

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context, a key downstream effect of p38 MAPK activation.

Protocol:

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Reagents and Materials:

    • THP-1 cells

    • Lipopolysaccharide (LPS)

    • Test compound (dissolved in DMSO)

    • Cell culture medium

    • ELISA kit for human TNF-α

    • 96-well cell culture plates

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS to induce TNF-α production.

    • Incubate the cells for a specified time (e.g., 4-6 hours).

    • Collect the cell supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

    • Calculate the IC50 value for the inhibition of TNF-α production.

Visualizing the Drug Discovery Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Optimization cluster_Evaluation Performance Evaluation Fragment This compound (Fragment/Scaffold) LeadGen Lead Generation (SAR Studies) Fragment->LeadGen Synthesis of Derivatives LeadOpt Lead Optimization (ADME/Tox) LeadGen->LeadOpt Iterative Design InVitro In Vitro Assays (Kinase Inhibition) LeadGen->InVitro Candidate Clinical Candidate LeadOpt->Candidate Cellular Cellular Assays (TNF-α Production) LeadOpt->Cellular InVivo In Vivo Models (Efficacy & PK/PD) Candidate->InVivo

Caption: A typical drug discovery workflow using a fragment-based approach.

p38_Signaling_Pathway cluster_upstream Upstream Activation cluster_core p38 MAPK cluster_downstream Downstream Effects Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Inhibitor Aminopicolinate-based Inhibitor Inhibitor->p38 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrates->Cytokines Gene Expression

Caption: The p38 MAP kinase signaling pathway and the point of intervention.

Conclusion

This compound represents a valuable and versatile scaffold in the field of drug discovery, particularly for the development of kinase inhibitors targeting the p38 MAP kinase pathway. While it may not always lead to inhibitors with the absolute highest potency when compared to allosteric modulators, its favorable synthetic accessibility and the ability to systematically explore structure-activity relationships make it an attractive starting point for medicinal chemistry campaigns. The data and protocols presented in this guide offer a framework for researchers to objectively assess the performance of aminopicolinate-derived compounds and compare them to other classes of inhibitors, ultimately aiding in the design of more effective and selective therapeutics.

References

Cost-Benefit Analysis of Ethyl 5-Aminopicolinate in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Building Block

Ethyl 5-aminopicolinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of a diverse range of biologically active molecules. Its utility is particularly pronounced in the field of drug discovery, where the picolinate scaffold is recognized as a "privileged structure" for the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive cost-benefit analysis of using this compound, offering a comparison with potential alternatives and presenting relevant experimental data to inform strategic decisions in research and development.

Applications and Performance

The primary value of this compound lies in its role as a versatile intermediate in medicinal chemistry. The aminopicolinate scaffold is a key component in the design of molecules targeting a variety of enzymes and receptors.

Kinase Inhibitors: A significant application of aminopicolinate derivatives is in the synthesis of kinase inhibitors for oncology and inflammatory diseases. The pyridine core can be strategically modified to interact with the ATP-binding site of kinases, leading to potent and selective inhibition. While specific performance data for compounds derived directly from this compound is not extensively published, the broader class of aminopicolinates has demonstrated significant potential.

Cost Analysis

The economic viability of utilizing this compound is a critical consideration. The overall cost is influenced by the price of starting materials and the efficiency of the synthesis process.

Starting Material Cost: The primary precursor for the synthesis of this compound is 5-aminopicolinic acid. The cost of this starting material can fluctuate based on supplier and purity. As of late 2025, the approximate cost for research-grade 5-aminopicolinic acid is presented in the table below. Ethanol, the other key reagent, is a commodity chemical with a comparatively negligible cost.

Synthesis Cost: The most common and cost-effective method for synthesizing this compound is through Fischer esterification of 5-aminopicolinic acid with ethanol in the presence of an acid catalyst. The efficiency of this reaction, in terms of yield and purification requirements, significantly impacts the final cost per gram of the product.

Component Estimated Cost (USD) Notes
5-Aminopicolinic acid (1g, 96% purity)$60 - $75Price can vary between suppliers.
Ethanol (Reagent Grade)~$0.10 / 100mLCost is generally low.
Sulfuric Acid (Catalyst)~$0.05 / mLSmall quantities required.
Estimated Synthesis Cost per Gram $70 - $90 This is a rough estimate and can be lower with optimized, larger-scale synthesis.

Alternatives to this compound

Several alternative building blocks can be considered for the synthesis of kinase inhibitors and other pharmaceutical agents. The choice of an alternative often depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Structural Analogs and Isomers:

  • Ethyl 3-aminopicolinate & Ethyl 4-aminopicolinate: These isomers offer different substitution patterns on the pyridine ring, which can lead to altered biological activity and selectivity. The reactivity of the amino group and the overall electronic properties of the ring are influenced by the position of the substituents.

  • Mthis compound: The corresponding methyl ester can sometimes be used interchangeably, with potential minor differences in solubility and reactivity.

Alternative Scaffolds:

  • Substituted Pyrimidines: The pyrimidine ring is another common scaffold for kinase inhibitors and can serve as a bioisosteric replacement for the pyridine core.

  • Fused Heterocyclic Systems: Scaffolds such as pyrido[2,3-d]pyrimidines offer a more rigid structure that can be advantageous for achieving high-affinity binding to biological targets.

Alternative Key Features Potential Advantages Potential Disadvantages
Ethyl 3-aminopicolinateIsomeric structureMay offer different biological activity and patentability.Synthesis and performance data may be less available.
Substituted PyrimidinesBioisosteric replacementWell-established in kinase inhibitor design.May require different synthetic strategies.
Fused HeterocyclesRigid, complex scaffoldCan lead to higher binding affinity and selectivity.More complex and potentially costly synthesis.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol based on Fischer Esterification):

This protocol is a general guideline for the Fischer esterification of 5-aminopicolinic acid. Optimization of reaction time, temperature, and catalyst amount may be required to maximize yield.

Materials:

  • 5-aminopicolinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add 5-aminopicolinic acid (1 equivalent).

  • Add a significant excess of anhydrous ethanol (e.g., 20-30 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

Expected Yield: Yields for Fischer esterification can vary widely depending on the substrate and reaction conditions. Yields in the range of 60-80% are typically achievable with optimization.

Visualizing the Synthesis Workflow

G cluster_0 Synthesis of this compound start Starting Materials: 5-Aminopicolinic Acid Ethanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction 1. Mix & Heat workup Workup: Neutralization (NaHCO₃) Extraction (Ethyl Acetate) reaction->workup 2. Cool & Quench purification Purification: Column Chromatography workup->purification 3. Isolate Crude product Product: This compound purification->product 4. Isolate Pure

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context

The aminopicolinate scaffold is a common feature in molecules designed to inhibit kinase signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from a picolinate building block might act.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor Picolinate-based Kinase Inhibitor Inhibitor->Kinase1 Inhibits

A Comparative Guide to the Applications of Ethyl 5-Aminopicolinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 5-aminopicolinate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its pyridine core, substituted with an amine and an ethyl ester, provides a versatile scaffold for creating complex molecules with diverse biological activities. This guide offers a comparative analysis of this compound's applications, supported by experimental data and detailed protocols, to aid researchers in drug development.

Performance Comparison: this compound Analogs in Kinase Inhibition

The aminopicolinate scaffold is a key component in the development of various kinase inhibitors. While direct head-to-head comparisons of this compound with other building blocks in the synthesis of the exact same final compound are scarce in publicly available literature, we can draw valuable insights from studies on its close analogs, such as methyl 6-aminopicolinate. The following table summarizes the synthesis and biological activity of quinoxaline derivatives as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, where a methyl aminopicolinate was used as a key starting material. This data provides a benchmark for the potential efficacy of compounds derived from this compound.

Table 1: Synthesis and Biological Evaluation of Quinoxaline Derivatives as ASK1 Inhibitors [1]

CompoundStarting Material AnalogueSynthetic Yield (%)ASK1 IC50 (nM)
26e Methyl 6-aminopicolinateNot specified for final step30.17
GS-4997 (Reference) Not ApplicableNot ApplicableNot specified
Compound 4 (Previous study) TriazolylpyridineNot specified150

Note: The yields for the final coupling step to produce these specific compounds were not detailed in the referenced literature. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Synthesis of a Quinoxaline-based Kinase Inhibitor

This protocol is adapted from the synthesis of N-(6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-yl)quinoxaline-2-carboxamide, a potent ASK1 inhibitor derived from a methyl aminopicolinate scaffold.[1]

Objective: To synthesize a quinoxaline-based kinase inhibitor via a Suzuki coupling followed by an amide coupling reaction.

Materials:

  • 2-Amino-6-bromopyridine

  • 1-Isopropylpyrazole-5-boronic acid pinacol ester

  • Quinoxaline-2-carboxylic acid

  • Propylphosphonic anhydride solution (T3P, 50% in ethyl acetate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents: Toluene, Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

Step 1: Suzuki Coupling

  • To a solution of 2-Amino-6-bromopyridine (1.0 eq) in toluene, add 1-Isopropylpyrazole-5-boronic acid pinacol ester (1.2 eq), a palladium catalyst (0.05 eq), and an aqueous solution of K₂CO₃ (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-amine.

Step 2: Amide Coupling

  • To a solution of 6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-amine (1.0 eq) and quinoxaline-2-carboxylic acid (1.1 eq) in DCM, add propylphosphonic anhydride solution (T3P, 2.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, N-(6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-yl)quinoxaline-2-carboxamide.

Protocol 2: In-Vitro Kinase Inhibition Assay

This is a general protocol for determining the IC50 value of a synthesized compound against a target kinase.

Objective: To measure the in-vitro potency of a test compound in inhibiting a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase and the test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

  • Data is typically measured as luminescence or fluorescence.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Many kinase inhibitors developed from pyridine-based scaffolds, including those derived from aminopicolinates, target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Survival mTORC1->Growth Inhibitor Aminopicolinate-derived Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.

Experimental_Workflow Start This compound (Starting Material) Reaction1 Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction1 Intermediate Intermediate Compound Reaction1->Intermediate Reaction2 Further Modification (e.g., Amide Coupling) Intermediate->Reaction2 Final Final Compound Reaction2->Final Purification Purification & Characterization Final->Purification Assay In-Vitro Kinase Inhibition Assay Purification->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: Workflow for kinase inhibitor synthesis and testing.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 5-aminopicolinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a detailed protocol for the proper disposal of Ethyl 5-aminopicolinate, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures is paramount for maintaining a secure and compliant research setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always operate within a well-ventilated fume hood and don the requisite Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (inspect before use)
Eye Protection Safety glasses with side-shields
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate
Body Protection Laboratory coat

Handle the compound in accordance with good industrial hygiene and safety practices. Avoid the formation of dust and prevent the substance from entering drains.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service. The recommended technique is incineration.

  • Consult a Professional Service: The initial and most critical step is to contact a licensed professional waste disposal company to handle the material.[1]

  • Incineration: The preferred method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber. This should be performed with extra care, as the material may be flammable.[1]

  • Surplus and Non-recyclable Solutions: Offer any surplus and non-recyclable amounts of this compound to a licensed disposal company.[1]

  • Container Disposal: Keep the chemical in suitable, closed containers for disposal.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can confidently manage the disposal of this compound, fostering a culture of safety and environmental responsibility within the research community.

References

Essential Safety and Operational Guide for Handling Ethyl 5-aminopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-aminopicolinate. It includes detailed operational and disposal plans to ensure safe laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, it may cause skin irritation, serious eye irritation, and respiratory irritation. It can also be harmful if swallowed or inhaled.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields (conforming to EN166) or a face shield.[1][2]To protect against splashes and dust particles.
Skin Protection Chemical-resistant gloves (inspect before use). Lab coat.To prevent skin contact. Proper glove removal technique is crucial to avoid contamination.[1][2][3]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1][2]To prevent inhalation of dust or aerosols, especially when handling the powder outside of a ventilated enclosure.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the label matches the product ordered.

    • Wear appropriate PPE (gloves and safety glasses) during inspection.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

    • Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]

    • Some sources recommend storage in an inert atmosphere at 2-8°C.[5]

  • Handling and Use:

    • All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[1][4]

    • Use personal protective equipment as specified in Table 1.[1][2]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

    • Use non-sparking tools to prevent ignition sources.[4]

III. First Aid Measures

In the event of exposure, immediate action is critical. Always show the Safety Data Sheet (SDS) to the attending physician.[1][2]

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][2][6]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[1][2][4]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product:

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

    • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials:

    • Contaminated packaging, PPE, and other materials should be disposed of as unused product in suitable, closed containers.[2]

    • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]

  • Spill Response:

    • Evacuate personnel from the spill area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid creating dust.[2]

    • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][2]

    • Prevent the product from entering drains.[1][2]

V. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound A Receiving & Inspection B Proper Storage (Cool, Dry, Ventilated) A->B Store Securely C Don PPE (Gloves, Goggles, Lab Coat, Respirator) B->C Prepare for Handling D Handling in Fume Hood C->D Proceed to Use E Post-Handling (Doff PPE, Wash Hands) D->E Complete Work F Waste Segregation (Chemical & Contaminated Materials) E->F Manage Waste G Licensed Waste Disposal F->G Final Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminopicolinate
Reactant of Route 2
Ethyl 5-aminopicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.